molecular formula C10H12N2 B13205089 2-Phenyl-1,4,5,6-tetrahydropyrimidine CAS No. 25099-77-8

2-Phenyl-1,4,5,6-tetrahydropyrimidine

Katalognummer: B13205089
CAS-Nummer: 25099-77-8
Molekulargewicht: 160.22 g/mol
InChI-Schlüssel: MNLNQEMXGZMOEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Phenyl-1,4,5,6-tetrahydropyrimidine (CAS Number 25099-77-8) is an organic compound with the molecular formula C10H12N2 and a molecular weight of 160.22 g/mol . It belongs to the tetrahydropyrimidine class of heterocycles, a scaffold of significant interest in medicinal chemistry and drug discovery due to its wide range of pharmacological activities . This compound serves as a versatile building block and key precursor in organic synthesis. It has been utilized in novel synthetic routes, for instance, as an intermediate in the development of methods to create less-substituted dihydropyrimidine rings, which are valuable but often challenging to synthesize . The tetrahydropyrimidine core is recognized for its broad biological potential. Research into analogous structures has demonstrated promising antimicrobial, anticancer, and anti-inflammatory activities . Furthermore, the structural motif is found in anthelmintic agents, highlighting its relevance in pharmaceutical development . This product is intended for research and laboratory use only. It is not certified for human or animal consumption, nor for use in diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-phenyl-1,4,5,6-tetrahydropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-2-5-9(6-3-1)10-11-7-4-8-12-10/h1-3,5-6H,4,7-8H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLNQEMXGZMOEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=NC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50328221
Record name 2-phenyl-1,4,5,6-tetrahydropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50328221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25099-77-8
Record name 2-phenyl-1,4,5,6-tetrahydropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50328221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Comprehensive Technical Guide on 2-Phenyl-1,4,5,6-tetrahydropyrimidine: Properties, Synthesis, and Pharmacological Utility

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Phenyl-1,4,5,6-tetrahydropyrimidine is a nitrogen-containing heterocyclic compound characterized by a six-membered cyclic amidine core substituted with a phenyl group at the C2 position[1]. As a privileged scaffold in medicinal chemistry and a versatile intermediate in organic synthesis, it bridges the gap between fundamental structural chemistry and advanced drug development. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, validated synthesis protocols, and its pivotal role in the development of complex pharmacological agents.

Chemical Identity and Physicochemical Profiling

Understanding the physical and chemical parameters of 2-phenyl-1,4,5,6-tetrahydropyrimidine is critical for downstream applications, ranging from chromatographic purification to formulation in biological assays. The cyclic amidine structure imparts distinct physical characteristics, notably its high basicity and specific solubility profile[1],[2].

Quantitative Physicochemical Data

The following table consolidates the critical quantitative data required for handling and characterizing the compound.

PropertyValueReference / Source
IUPAC Name 2-phenyl-1,4,5,6-tetrahydropyrimidine[2]
Molecular Formula C₁₀H₁₂N₂[2]
Molecular Weight 160.22 g/mol [2]
CAS Registry Number 25099-77-8[2]
Appearance White to off-white solid (or yellow oil depending on purity)[1],[3]
Melting Point (Free Base) 88–91 °C (lit), 98–99 °C (recrystallized)[3]
Melting Point (HCl Salt) 218–220 °C[1]
Solubility Soluble in water, ethanol, CH₂Cl₂; insoluble in ether[1]
pKa (Conjugate Acid) ~14.62[4]

Structural Reactivity and Mechanistic Insights

The core reactivity of 2-phenyl-1,4,5,6-tetrahydropyrimidine is dictated by its amidine functional group .

  • Exceptional Basicity: With a conjugate acid pKa of approximately 14.62[4], this compound acts as a strong organic base. The causality behind this high basicity lies in the resonance stabilization of the protonated form. When the imine nitrogen is protonated, the positive charge is highly delocalized across the N-C-N system, creating a highly stable, symmetrical amidinium cation.

  • Hydrolytic Susceptibility: Under strongly alkaline conditions and prolonged heat, the cyclic amidine undergoes hydrolysis. The nucleophilic attack of hydroxide on the electron-deficient C2 carbon cleaves the ring, yielding 1,3-propanediamine and benzoic acid derivatives[1].

  • Nucleophilic Profile: The secondary amine nitrogen serves as a potent nucleophile, allowing the compound to act as a chiral auxiliary or a ligand in asymmetric catalysis[3].

Advanced Synthesis Protocol: Mild Cyclodehydration

Historically, the synthesis of cyclic amidines required forcing conditions, such as treating diamines with carboxylic acids at extreme temperatures[3]. To preserve scientific integrity and ensure high yields, modern synthetic chemistry utilizes milder, self-validating protocols.

The following methodology details the cyclodehydration of N-(3-aminopropyl)benzamide using a Hendrickson reagent analogue (Triflic anhydride and Triphenylphosphine oxide)[3].

Experimental Protocol: Step-by-Step Methodology

1. Reagent Activation (Electrophile Generation):

  • Step: Dissolve triphenylphosphine oxide (Ph₃P=O, 1.35 mmol) in anhydrous dichloromethane (CH₂Cl₂). Cool the system to 0 °C under an inert argon atmosphere.

  • Causality: Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 0.56 mmol). The reaction between Tf₂O and Ph₃P=O generates a highly electrophilic phosphonium anhydride intermediate. The 0 °C temperature prevents the premature degradation of this highly reactive species.

2. Substrate Addition & Cyclization:

  • Step: Introduce N-(3-aminopropyl)benzamide to the activated mixture and allow the reaction to warm to room temperature.

  • Causality: The phosphonium intermediate selectively activates the amide oxygen, converting it into an exceptional leaving group. This lowers the activation energy required for the primary amine to execute an intramolecular nucleophilic attack on the amide carbon, driving the cyclodehydration forward without the need for harsh thermal conditions[3].

3. Alkaline Workup:

  • Step: Quench the reaction mixture with a 1:1 mixture of CH₂Cl₂ and 2M aqueous sodium hydroxide (NaOH). Separate the layers.

  • Causality: The cyclization generates triflic acid as a byproduct, which immediately protonates the highly basic tetrahydropyrimidine product (pKa ~14.62)[4]. The 2M NaOH is mandatory to thoroughly deprotonate the amidinium salt back into its free base form, ensuring it partitions completely into the organic CH₂Cl₂ layer[3].

4. Chromatographic Purification:

  • Step: Concentrate the organic layer and purify the residue via basic aluminum oxide chromatography (gradient: methanol/CH₂Cl₂/hexane). Recrystallize from ethyl acetate to yield a white solid (mp 98–99 °C)[3].

  • Causality: Critical Insight: Standard silica gel is inherently acidic. Attempting to purify a strong base like 2-phenyl-1,4,5,6-tetrahydropyrimidine on silica will result in irreversible protonation and streaking on the column. Basic alumina is strictly required to maintain the compound in its neutral state during elution[3].

Synthesis A N-(3-aminopropyl)benzamide C Electrophilic Phosphonium Intermediate A->C Activation B Hendrickson Reagent Analogue (Tf2O + Ph3P=O) B->C Reagent D Intramolecular Cyclization (Nucleophilic Attack) C->D Cyclodehydration E 2-Phenyl-1,4,5,6- tetrahydropyrimidine D->E NaOH Workup

Workflow of mild cyclodehydration using a Hendrickson reagent analogue.

Pharmacological Utility and Drug Development

Beyond its utility as a synthetic intermediate, 2-phenyl-1,4,5,6-tetrahydropyrimidine possesses intrinsic biological activity. It exhibits antimicrobial properties by interfering with essential bacterial metabolic pathways, and anti-inflammatory effects by modulating pro-inflammatory cytokine responses[5].

More importantly, it is a foundational building block in the rational design of complex polycyclic therapeutics. By exploiting the nucleophilicity of the cyclic amidine, researchers can execute C-S and C-N bond formations with heterocumulenes[6]. This structural elaboration yields pyrimido[1,2-c][1,3]benzothiazine-6-imine derivatives (such as the lead compound PD 404182)[6].

In drug development, these tricyclic derivatives have shown profound anti-HIV activity [6]. The 6-6-6 fused scaffold and specific heteroatom arrangement allow these molecules to act as potent viral inhibitors, showcasing how the simple tetrahydropyrimidine core can be escalated into a life-saving pharmacological agent[6].

Pharma A 2-Phenyl-1,4,5,6-tetrahydropyrimidine (Privileged Scaffold) B Heterocumulene Condensation (C-S / C-N Bond Formation) A->B Structural Elaboration C Pyrimido[1,2-c][1,3]benzothiazines (e.g., PD 404182) B->C Tricyclic Assembly D Anti-HIV Activity (Viral Inhibition) C->D Target Binding E Antibacterial Activity (Metabolic Disruption) C->E Target Binding

Pharmacological elaboration of the tetrahydropyrimidine scaffold into anti-HIV agents.

References

  • PubChem. "2-Phenyl-1,4,5,6-tetrahydropyrimidine | C10H12N2 | CID 408156". National Institutes of Health (NIH). Available at:[Link]

  • The Journal of Organic Chemistry. "Cyclodehydration of N-(Aminoalkyl)benzamides under Mild Conditions with a Hendrickson Reagent Analogue". ACS Publications. Available at:[Link]

  • LMU München. "Relationship between the Reactivities of Different Classes of Nucleophiles towards Csp2 and Csp3 Electrophilic Centers". Ludwig-Maximilians-Universität München. Available at:[Link]

  • Bioorganic & Medicinal Chemistry. "Development of Novel Anti-HIV Pyrimidobenzothiazine Derivatives". Kyoto University / Ethernet.edu.et. Available at:[Link]

Sources

The Pharmacological Potential of 2-Phenyl-1,4,5,6-Tetrahydropyrimidine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,4,5,6-tetrahydropyrimidine (THP) scaffold is a partially reduced cyclic amidine that has emerged as a highly versatile pharmacophore in modern drug discovery. Specifically, 2-phenyl-1,4,5,6-tetrahydropyrimidine derivatives act as privileged structures due to their unique hydrogen-bonding capabilities, tunable pKa (~11-12 for the unsubstituted amidine), and ability to function as rigidified bioisosteres for basic amines and guanidines. This technical whitepaper explores the mechanistic pharmacodynamics, synthetic workflows, and structural optimization of 2-phenyl-THP derivatives across neurological, anti-inflammatory, and antiviral therapeutic domains.

Mechanistic Pharmacodynamics & Target Interactions

Neurological Targeting: M1 Muscarinic Receptor Agonism

Cognitive deficits associated with Alzheimer's disease are frequently linked to diminished acetylcholine levels. Tetrahydropyrimidine derivatives have been identified as highly selective agonists for the M1 muscarinic receptor subtype[1].

  • Binding Mechanics: The cyclic amidine core mimics the quaternary ammonium group of acetylcholine. Molecular modeling indicates that the tetrahydropyrimidine ring engages in critical electrostatic and hydrogen-bonding interactions with Asp105, Thr192, and Asn382 within the M1 receptor binding pocket[1].

  • Signaling Cascade: Activation of the M1 receptor by THP derivatives selectively couples to Gq proteins, stimulating phosphoinositide (PI) metabolism and intracellular calcium release without triggering the adverse M2-mediated adenylyl cyclase inhibition[1].

M1_Pathway LIG 2-Phenyl-THP Derivative (M1 Agonist) M1R Muscarinic M1 Receptor (Asp105, Thr192, Asn382) LIG->M1R Binds GQ Gq/11 Protein Activation M1R->GQ Couples PLC Phospholipase C-β (PLC-β) GQ->PLC Activates PIP2 PIP2 Hydrolysis PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG CA2 Intracellular Ca2+ Release IP3->CA2 ER Receptors PKC Protein Kinase C (PKC) Activation DAG->PKC CA2->PKC Co-activates

Figure 1: Gq-coupled signaling pathway activated by 2-phenyl-THP M1 muscarinic agonists.

Immunomodulation: COX-1/COX-2 Inhibition

The search for nonsteroidal anti-inflammatory drugs (NSAIDs) with minimized gastrointestinal toxicity has led to the development of 1,4,5,6-tetrahydropyrimidine-2-carboxamides.

  • Efficacy: Derivatives such as N-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine-2-carboxamide exhibit robust anti-inflammatory properties, suppressing inflammatory responses by up to 46.7% in carrageenan-induced edema models[2].

  • Mechanism: In silico and in vitro analyses confirm that the 2-phenyl-THP scaffold effectively docks into the cyclooxygenase (COX-1 and COX-2) active sites, disrupting prostaglandin biosynthesis[2].

Antiviral Applications: HIV-1 Inhibition via Prodrug Activation

A highly novel application of the THP scaffold is found in pyrimidobenzothiazine derivatives (e.g., PD 404182), which act as potent anti-HIV agents[3].

  • Reductive Cleavage: The unique S-N bond in the isothiazolopyrimidine scaffold acts as a prodrug mechanism. Upon entering the reducing environment of the host cell, intracellular glutathione (GSH) cleaves the S-N bond[3].

  • Active Pharmacophore: This cleavage releases the active 2-(2-mercaptophenyl)tetrahydropyrimidine derivative, which subsequently binds to viral targets to inhibit early-stage HIV-1 infection[3].

Synthetic Methodologies & Experimental Protocols

Historically, synthesizing 1,4,5,6-tetrahydropyrimidines required harsh condensation reactions between diamines and nitriles or amidines. Modern synthetic chemistry favors mild cyclodehydration to preserve sensitive functional groups[4].

Protocol 1: Mild Cyclodehydration of N-(Aminoalkyl)benzamides

Causality Focus: Utilizing a Hendrickson reagent analogue (triflic anhydride and triphenylphosphine oxide) generates a highly electrophilic phosphonium anhydride intermediate. This selectively activates the amide carbonyl for intramolecular nucleophilic attack by the terminal amine, driving ring closure at room temperature without thermal degradation.

Reagents & Materials:

  • N-(3-aminopropyl)benzamide (1.0 eq)

  • Trifluoromethanesulfonic anhydride (Tf2O) (1.2 eq)

  • Triphenylphosphine oxide (Ph3PO) (2.4 eq)

  • Anhydrous Dichloromethane (DCM)

  • Basic Aluminum Oxide (Alumina)

Step-by-Step Workflow:

  • Reagent Activation: Dissolve Ph3PO in anhydrous DCM under an inert argon atmosphere. Cool to 0°C. Dropwise add Tf2O. Rationale: Pre-cooling prevents the exothermic degradation of the highly reactive phosphonium intermediate.

  • Substrate Addition: After 15 minutes, add N-(3-aminopropyl)benzamide dissolved in DCM. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quenching & Extraction: Quench the reaction with 2M aqueous NaOH. Separate the organic layer. Rationale: The highly basic aqueous wash neutralizes triflic acid byproducts and ensures the cyclic amidine remains in its free-base form.

  • Purification: Concentrate the organic layer and purify via chromatography using basic aluminum oxide (eluting with a Methanol/DCM/Hexane gradient). Critical Step: Standard silica gel is acidic and will cause the hydrolysis or irreversible retention of the basic tetrahydropyrimidine product[4].

  • Validation: Confirm the structure of 2-phenyl-1,4,5,6-tetrahydropyrimidine via 1H NMR (CDCl3): Expect characteristic multiplets at δ 7.66–7.64 (aromatic), a triplet at δ 3.49 (ring CH2 adjacent to N), and a quintet at δ 1.85 (central ring CH2)[5].

Synthesis_Workflow SM N-(3-Aminopropyl)benzamide (Starting Material) INT Phosphonium Intermediate SM->INT REAG Tf2O + Ph3PO (Hendrickson Analogue) REAG->INT Activates CYC Cyclodehydration (-H2O) INT->CYC Ring Closure WORKUP Alumina Chromatography CYC->WORKUP PROD 2-Phenyl-THP (Product) WORKUP->PROD Purifies

Figure 2: Mild cyclodehydration workflow for synthesizing 2-phenyl-THP derivatives.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

Causality Focus: To accurately determine the IC50 of synthesized THP-2-carboxamides, an Enzyme Immunoassay (EIA) is used to quantify Prostaglandin E2 (PGE2) production. Pre-incubating the enzyme with the THP inhibitor before adding arachidonic acid ensures equilibrium binding is reached, preventing false negatives associated with slow-binding competitive inhibitors.

  • Preparation: Reconstitute recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin and EDTA.

  • Inhibitor Incubation: Add the synthesized 2-phenyl-THP derivative (e.g., N-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine-2-carboxamide) at varying concentrations (0.1 μM to 100 μM). Incubate at 37°C for 15 minutes.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid (final concentration 10 μM). Incubate for exactly 2 minutes at 37°C.

  • Termination & Quantification: Stop the reaction by adding 1M HCl. Neutralize, and quantify the synthesized PGE2 using a standard PGE2 EIA kit. Calculate the percentage of suppression relative to a vehicle control.

Quantitative Data: Structure-Activity Relationships (SAR)

The following table summarizes the pharmacological impact of various substitutions on the 2-phenyl-1,4,5,6-tetrahydropyrimidine core across different therapeutic targets based on recent literature.

Compound / DerivativePrimary TargetBiological Effect / ActivityRef.
Unsubstituted 2-Phenyl-THP Muscarinic M1 ReceptorBaseline agonist activity; low M3 cross-reactivity.[1]
N-(4-chlorophenyl)-THP-2-carboxamide COX-1 / COX-246.7% suppression of inflammatory response (paw edema).[2]
N-[4-chloro-3-(trifluoromethyl)phenyl]-THP-2-carboxamide COX-1 / COX-246.4% suppression of inflammatory response.[2]
2-(2-Mercaptophenyl)-THP (from PD 404182) HIV-1 (Early-stage)Potent viral inhibition post-GSH reductive cleavage.[3]
1,2-Dimethyl-1,4,5,6-THP Nematode Nicotinic ReceptorsAnthelmintic intermediate (Pyrantel/Morantel synthesis).[6]

References

  • Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists - PubMed Source: nih.gov URL:[Link]

  • CAS 4271-96-9 Unveiled: The Essential Guide to 1,2-Dimethyl-1,4,5,6-Tetrahydropyrimidine Source: eastfine.net URL:[Link]

  • Synthesis, anti-inflammatory activity and molecular docking studies of 1,4,5,6-tetrahydropyrimidine-2-carboxamides Source: semanticscholar.org URL:[Link]

  • Cyclodehydration of N-(Aminoalkyl)benzamides under Mild Conditions with a Hendrickson Reagent Analogue | The Journal of Organic Chemistry Source: acs.org URL:[Link]

  • Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation - PMC Source: nih.gov URL:[Link]

  • Investigations of possible prodrug structures for 2-(2-mercaptophenyl)tetrahydropyrimidines: reductive conversion from anti-HIV agents with pyrimidobenzothiazine and isothiazolopyrimidine scaffolds Source: rsc.org URL:[Link]

Sources

An In-depth Technical Guide to the Electronic and Steric Properties of 2-phenyl-1,4,5,6-tetrahydropyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-phenyl-1,4,5,6-tetrahydropyrimidine is a heterocyclic compound of significant interest in medicinal chemistry, serving as a structural motif in a variety of biologically active molecules. Its therapeutic potential is intrinsically linked to its three-dimensional structure and electronic landscape, which govern its interactions with biological targets. This technical guide provides a comprehensive analysis of the electronic and steric properties of 2-phenyl-1,4,5,6-tetrahydropyrimidine, integrating theoretical principles with established experimental and computational methodologies. We will explore the conformational dynamics of the tetrahydropyrimidine ring, the electronic influence of the phenyl substituent, and the overall reactivity of the molecule. This guide is intended to be a valuable resource for researchers engaged in the design and development of novel therapeutics based on this privileged scaffold.

Introduction: The Significance of the 2-phenyl-1,4,5,6-tetrahydropyrimidine Scaffold

The 1,4,5,6-tetrahydropyrimidine ring is a six-membered cyclic amidine that is a key pharmacophore in numerous biologically active compounds. The presence of the phenyl group at the 2-position introduces specific steric and electronic features that modulate its pharmacological profile. Derivatives of this scaffold have demonstrated a wide range of biological activities, including acting as selective muscarinic M1 agonists, which are of interest for treating cognitive deficits associated with Alzheimer's disease.[1] A thorough understanding of the steric and electronic properties of the core 2-phenyl-1,4,5,6-tetrahydropyrimidine structure is therefore crucial for rational drug design and the optimization of lead compounds.

Synthesis and Structural Characterization

The synthesis of 2-phenyl-1,4,5,6-tetrahydropyrimidine was first reported by Branch and Titherley in 1912.[2] Generally, the synthesis of the 1,4,5,6-tetrahydropyrimidine ring system is achieved through the cyclization of a 1,3-diamine precursor with a suitable one-carbon synthon.[3]

A common modern approach involves the condensation of 1,3-diaminopropane with benzonitrile or benzamidine derivatives. Microwave-assisted organic synthesis can often accelerate these reactions, leading to higher yields and shorter reaction times.[3]

The structural characterization of 2-phenyl-1,4,5,6-tetrahydropyrimidine and its derivatives relies on a combination of spectroscopic techniques and X-ray crystallography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the core structure. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are invaluable for unambiguous assignment of all proton and carbon signals. NOESY experiments can provide insights into the spatial proximity of protons, aiding in conformational analysis.[4][5]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. The N-H stretching vibrations are typically observed in the range of 3200-3400 cm⁻¹, while the C=N stretching of the amidine group appears around 1600-1650 cm⁻¹.[6][7]

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to determine the elemental composition.[7]

  • X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and the conformation of the tetrahydropyrimidine ring.[4][8][9]

Steric Properties and Conformational Analysis

The steric properties of 2-phenyl-1,4,5,6-tetrahydropyrimidine are largely defined by the conformation of the six-membered ring and the orientation of the phenyl substituent. The tetrahydropyrimidine ring is not planar and can adopt several conformations, with the most common being the half-chair and screw-boat forms.[4][10]

The conformational preference is influenced by the substitution pattern and the electronic nature of the substituents.[11] For 2-phenyl-1,4,5,6-tetrahydropyrimidine, the phenyl group introduces significant steric bulk, which will influence the conformational equilibrium of the tetrahydropyrimidine ring.

Key Conformational Considerations:

  • Ring Pucker: The degree of puckering in the tetrahydropyrimidine ring can be quantified by Cremer-Pople parameters.[10]

  • Orientation of the Phenyl Group: The dihedral angle between the plane of the phenyl ring and the mean plane of the tetrahydropyrimidine ring is a critical parameter. This orientation is a balance between steric hindrance and electronic effects, such as conjugation.[10]

  • Axial vs. Equatorial Phenyl Group: In a chair-like conformation, the phenyl group can occupy either an axial or an equatorial position. The equatorial position is generally favored to minimize steric strain.

Experimental Workflow for Conformational Analysis

A combination of NMR spectroscopy and computational modeling is a powerful approach for elucidating the conformational preferences of 2-phenyl-1,4,5,6-tetrahydropyrimidine in solution.

G cluster_exp Experimental Analysis cluster_comp Computational Modeling cluster_analysis Structure Elucidation NMR_acq 1D and 2D NMR Data Acquisition (¹H, ¹³C, COSY, NOESY) J_coupling Analysis of J-coupling Constants NMR_acq->J_coupling NOE_analysis NOE Correlation Analysis NMR_acq->NOE_analysis comparison Comparison of Experimental and Calculated NMR Data J_coupling->comparison NOE_analysis->comparison conf_search Conformational Search (Molecular Mechanics) dft_opt DFT Geometry Optimization of Low-Energy Conformers conf_search->dft_opt nmr_calc GIAO NMR Chemical Shift Calculation dft_opt->nmr_calc nmr_calc->comparison boltzmann Boltzmann Averaging of Conformational Properties comparison->boltzmann final_structure Determination of Dominant Solution-State Conformation boltzmann->final_structure

Caption: Workflow for solution-state conformational analysis.

Electronic Properties

The electronic properties of 2-phenyl-1,4,5,6-tetrahydropyrimidine are a result of the interplay between the electron-rich amidine moiety and the aromatic phenyl ring. Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating these properties.[12][13]

Key Electronic Descriptors:

  • Electron Density Distribution: The distribution of electron density reveals the electron-rich and electron-poor regions of the molecule. The nitrogen atoms of the amidine group are expected to be electron-rich, while the adjacent carbons are more electrophilic.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the electrostatic potential on the electron density surface, highlighting regions susceptible to electrophilic and nucleophilic attack.

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the reactivity of the molecule. The energy gap between the HOMO and LUMO is an indicator of chemical stability.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation.[14]

Computational Protocol for Electronic Structure Calculation

The following protocol outlines a standard approach for calculating the electronic properties of 2-phenyl-1,4,5,6-tetrahydropyrimidine using DFT.

G cluster_properties Calculated Electronic Properties start Initial Molecular Structure geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy Structure) geom_opt->freq_calc single_point Single Point Energy Calculation freq_calc->single_point homo_lumo HOMO/LUMO Energies and Visualization single_point->homo_lumo mep Molecular Electrostatic Potential (MEP) Map single_point->mep nbo Natural Bond Orbital (NBO) Analysis single_point->nbo charges Mulliken or NBO Atomic Charges single_point->charges

Caption: Computational workflow for electronic property analysis.

Reactivity and Mechanistic Insights

The electronic and steric properties of 2-phenyl-1,4,5,6-tetrahydropyrimidine dictate its reactivity.

  • Basicity: The amidine functionality is basic, with the protonation site being one of the nitrogen atoms. The pKa of the conjugate acid is a key parameter influencing its behavior in biological systems.

  • Nucleophilicity: The nitrogen atoms of the amidine can act as nucleophiles in various reactions.

  • Electrophilicity: The carbon atom of the C=N bond is electrophilic and can be attacked by nucleophiles.

  • Aromatic Substitution: The phenyl ring can undergo electrophilic aromatic substitution, with the tetrahydropyrimidine ring acting as a directing group.

Structure-Activity Relationships (SAR) in Drug Development

The steric and electronic properties of 2-phenyl-1,4,5,6-tetrahydropyrimidine are fundamental to its interaction with biological targets. Molecular modeling and docking studies can be employed to understand these interactions at the atomic level. For instance, in the context of muscarinic M1 receptor agonists, interactions with key amino acid residues such as Asp105, Thr192, and Asn382 have been identified as crucial for activity.[1]

By systematically modifying the phenyl ring with various substituents, it is possible to modulate the electronic and steric properties of the molecule to enhance its potency, selectivity, and pharmacokinetic profile.

Table 1: Predicted Physicochemical Properties of 2-phenyl-1,4,5,6-tetrahydropyrimidine

PropertyValueSource
Molecular FormulaC₁₀H₁₂N₂PubChem[15]
Molecular Weight160.22 g/mol PubChem[15]
XLogP31.2PubChem[15]
Hydrogen Bond Donor Count1PubChem[15]
Hydrogen Bond Acceptor Count2PubChem[15]
Rotatable Bond Count1PubChem[15]

Conclusion

2-phenyl-1,4,5,6-tetrahydropyrimidine is a versatile scaffold with significant potential in drug discovery. A comprehensive understanding of its electronic and steric properties is paramount for the rational design of new and effective therapeutic agents. This guide has outlined the key structural features of this molecule and provided a framework of established experimental and computational methodologies for its detailed characterization. By integrating these approaches, researchers can gain valuable insights into the structure-activity relationships of 2-phenyl-1,4,5,6-tetrahydropyrimidine derivatives, thereby accelerating the development of novel drugs with improved efficacy and safety profiles.

References

  • Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists. (n.d.). PubMed. [Link]

  • The conformation of new tetrahydropyrimidine derivatives in solution and in the crystal. (1993). European Journal of Biochemistry. [Link]

  • 2-Phenyl-1,4,5,6-tetrahydropyrimidine. (n.d.). PubChem. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. (2022). MDPI. [Link]

  • Synthesis of Cyclic Amidines from Quinolines by a Borane-Catalyzed Dearomatization Strategy. (2020). Organic Letters. [Link]

  • Exploring the influence of steric hindrance and electronic nature of substituents in the supramolecular arrangements of 5-(substituted phenyl)-2-formylpyrroles. (n.d.). Royal Society of Chemistry. [Link]

  • Synthesis, characterization and antimicrobial activity of some new N-formyl tetrahydropyrimidine derivatives. (2024). Chemical Review and Letters. [Link]

  • Stereospecific Insertion of Cyclic Amidines into Aryl-Substituted Cyclopropanones: Access to Complex Spirocyclic Aminals. (n.d.). PMC. [Link]

  • NMR Spectroscopy: a Tool for Conformational Analysis. (n.d.). Auremn. [Link]

  • Quantum Chemistry Calculations for Metabolomics: Focus Review. (n.d.). PMC. [Link]

  • Crystal structure and Hirshfeld surface analysis of 2-amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile. (n.d.). ResearchGate. [Link]

  • Quantum-Chemical Study of Some Trispyrazolobenzenes and Trispyrazolo-1,3,5-triazines. (n.d.). MDPI. [Link]

  • CCXLVII.—2-Phenyl-1 : 4 : 5 : 6-tetrahydropyrimidine and benzoyl-αγ-diaminopropane. (1912). Journal of the Chemical Society, Transactions. [Link]

  • Intrinsic Atomic Orbitals: An Unbiased Bridge between Quantum Theory and Chemical Concepts. (2013). arXiv.org. [Link]

  • Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a - Semantic Scholar. (n.d.). Semantic Scholar. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Al-Harrasi-Al-Azani/19630c69d8a396e95964f40f28a8d13264c7604f]([Link]

  • IR and UV Spectral Investigations of 2-Aminodiphenyldihydropyrimidines. (n.d.). SciSpace. [Link]

  • DFT Exploration on Molecular Characteristics of 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. (2021). JACS Directory. [Link]

  • Crystal structure and Hirshfeld surface analysis of 2-amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl. (n.d.). AVESIS. [Link]

  • The Synthesis of Sterically Hindered Amides. (2026). ResearchGate. [Link]

  • The synthesis and pharmacology of some 1,4,5,6-tetrahydropyrimidines. (n.d.). PMC. [Link]

  • Crystal structure and Hirshfeld surface analysis of 2-(4-amino-6-phenyl-1,2,5,6-tetrahydro-1,3,5-triazin-2-ylidene)malononitrile dimethylformamide hemisolvate. (n.d.). PMC. [Link]

  • Facile and Green Synthesis of Saturated Cyclic Amines. (2017). MDPI. [Link]

  • Synthesis and crystal structure of racemic (R,R)-2,2′-(1,4-phenylene)bis(3-phenyl-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one). (n.d.). PMC. [Link]

  • CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). University of Wisconsin-Madison. [Link]

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). MDPI. [Link]

  • Crystal structure, Quantum chemical and Hirshfeld surface analysis of N-ethyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5- carboxamide. (n.d.). ResearchGate. [Link]

  • X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. (2019). IntechOpen. [Link]

  • Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. (2023). MDPI. [Link]

  • Alkane-1,n-diyl)bis(2-phenyl- 3,5-dihydro-4H-imidazol-4-one)s with Different Spacer Length. (2023). Sciforum. [Link]

  • 1H NMR spectra, structure, and conformational exchange of S-n-alkyl-tetrahydrothiophenium cations of. (2022). Taylor & Francis Online. [Link]

  • Investigation of the Relationship between Electronic Structures and Bioactivities of Polypyridyl Ru(II) Complexes. (2023). Semantic Scholar. [Link]

  • Classification of electronic structures and state preparation for quantum computation of reaction chemistry. (2024). arXiv.org. [Link]

  • The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. (2023). ResearchGate. [Link]

Sources

Receptor binding affinity of 1,4,5,6-tetrahydropyrimidine compounds

Author: BenchChem Technical Support Team. Date: April 2026

Receptor Binding Affinity of 1,4,5,6-Tetrahydropyrimidine Compounds: A Technical Guide to Molecular Interactions and Assay Methodologies

Executive Summary

The 1,4,5,6-tetrahydropyrimidine (THP) moiety is a privileged heterocyclic scaffold in medicinal chemistry. Characterized by its structural rigidity and unique cyclic amidine properties, the THP core facilitates high-affinity interactions with a diverse array of biological targets, ranging from G-protein coupled receptors (GPCRs) to viral RNA[1]. As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting; we will dissect the causality behind the binding affinities of THP derivatives and establish self-validating experimental workflows for quantifying these interactions.

Molecular Determinants of Target Engagement

The pharmacological versatility of the 1,4,5,6-tetrahydropyrimidine scaffold stems from the delocalized positive charge across its N-C-N system at physiological pH, which effectively mimics endogenous cationic ligands like acetylcholine or the guanidinium group of arginine.

Muscarinic M1 Receptors: Driving Functional Selectivity

A primary application of THP derivatives is in the development of selective muscarinic M1 receptor agonists for the treatment of cognitive deficits in Alzheimer's disease[1]. Compounds such as 5-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1,4,5,6-tetrahydropyrimidine (CDD-0102) exhibit marked functional selectivity for M1 over M2 and M3 subtypes[2].

Mechanistic Causality: Why do these cyclic amidines achieve such high M1 selectivity? Molecular modeling and site-directed mutagenesis reveal that the active conformation is stabilized by a critical hydrogen-bonding network. The ester or oxadiazole moieties of THP agonists interact specifically with Thr192 and Asn382 in the transmembrane domains of the M1 receptor, while the protonated cyclic amidine forms an essential salt bridge with Asp105 (2)[2]. Maximizing these specific interactions is the core strategy for optimizing M1 binding affinity[3].

M1_Pathway THP 1,4,5,6-THP Agonist (e.g., CDD-0102) M1R Muscarinic M1 Receptor (Thr192, Asn382) THP->M1R Binds Gq Gq/11 Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 IP3 IP3 Release PIP2->IP3 DAG DAG Formation PIP2->DAG Ca2 Intracellular Ca2+ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC

Caption: M1 Muscarinic Receptor Signaling Pathway Activated by THP Agonists.

Nicotinic Acetylcholine Receptors (nAChRs)

The cyclic iminium analog of the tobacco alkaloid anabaseine, 2-(3-pyridyl)-1,4,5,6-tetrahydropyrimidine (PTHP), demonstrates potent agonist activity at vertebrate skeletal muscle and α7 neuronal nAChRs. PTHP is the only anabaseine analog that approaches the parent compound in both potency and binding affinity, proving that the cyclic iminium structure is the pharmacologically active form required for high-affinity nAChR engagement (4)[4].

HIV TAR RNA and Protease Inhibition

Beyond traditional neuroreceptors, THPs exhibit remarkable affinity for viral targets. The derivative 2-methyl,4-carboxy,5-hydroxy-3,4,5,6-tetrahydropyrimidine, known as THP(A), inhibits the interaction of the Tat peptide with HIV TAR RNA. THP(A) binds to TAR RNA with a Ki​ of 50–100 nM—approximately 106 times more tightly than free L-arginine—due to the delocalized positive charge on the N-C-N group mimicking the arginine guanidinium interaction (5)[5]. Furthermore, computational 3D-QSAR models of tetrahydropyrimidine-2-ones targeting HIV-1 protease demonstrate that binding affinity ( pKi​ ) correlates strongly with inhibitor solvation energies and polar buried surface areas (BSAs) (6)[6].

Quantitative Data Presentation

The following table synthesizes the binding affinities of key 1,4,5,6-tetrahydropyrimidine compounds across various biological targets.

Compound / DerivativePrimary TargetBinding Affinity ( Ki​ / IC50​ )Pharmacological Role
CDD-0102 Muscarinic M1 ReceptorHigh Affinity (Subtype Selective)Selective Agonist (Alzheimer's)
PTHP α7 Neuronal nAChRHigh AffinityPotent Agonist
ATPCA Betaine/GABA Transporter 1 (BGT1) IC50​ = 2.5 µMSubstrate-Inhibitor
THP(A) HIV TAR RNA Ki​ = 50 – 100 nMTat Peptide Interaction Inhibitor
THP-2-ones HIV-1 ProteaseVariable (Correlates with BSA)Protease Inhibitor

Experimental Methodologies: Self-Validating Systems

To ensure trustworthiness and reproducibility, binding assays must be designed as self-validating systems. Below are the field-proven protocols for evaluating THP receptor binding and functional efficacy.

Protocol 1: Radioligand Competition Binding Assay

Objective: Determine the Ki​ of novel THP derivatives at M1 receptors.

Expertise & Causality Note: Why use [3H] -N-methylscopolamine ( [3H] -NMS) instead of [3H] -QNB? [3H] -NMS is hydrophilic and exclusively labels surface receptors, minimizing intracellular trapping which artificially skews kinetic dissociation data.

  • Membrane Preparation: Harvest A9 L cells stably expressing the human M1 receptor. Homogenize in ice-cold 10 mM sodium phosphate buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer.

  • Assay Incubation: In a 96-well plate, combine 50 µL of [3H] -NMS (final concentration 0.2 nM), 50 µL of the THP competitor (varying concentrations from 10−11 to 10−4 M), and 100 µL of membrane suspension.

  • Equilibration: Incubate the mixture at 25°C for 60 minutes. Causality: 60 minutes is required to ensure the system reaches true thermodynamic equilibrium, a prerequisite for applying the Cheng-Prusoff equation.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Critical Step: Pre-soak filters in 0.5% polyethylenimine (PEI) for 1 hour. Because THP derivatives are cationic, they bind non-specifically to the negatively charged glass fibers; PEI masks these charges, drastically reducing background noise.

  • Washing & Quantification: Wash filters three times with 3 mL of ice-cold buffer to trap the receptor-ligand complex while preventing dissociation ( koff​ ) of the bound radioligand. Quantify bound radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate IC50​ via non-linear regression and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Radioligand_Workflow Prep Membrane Preparation (A9 L Cells expressing M1) Incubate Incubation [3H]-NMS + THP Competitor Prep->Incubate Equilibrium Thermodynamic Equilibrium (25°C, 60 mins) Incubate->Equilibrium Filter Rapid Vacuum Filtration (PEI-soaked GF/B Filters) Equilibrium->Filter Wash Ice-Cold Buffer Wash (Traps Receptor-Ligand Complex) Filter->Wash Scintillation Liquid Scintillation Counting Wash->Scintillation Analysis Non-linear Regression (Cheng-Prusoff Equation) Scintillation->Analysis

Caption: Step-by-step Workflow for Receptor Radioligand Binding Assays.

Protocol 2: Functional Phosphoinositide (PI) Hydrolysis Assay

Objective: Validate that a high-affinity THP compound acts as an agonist rather than an antagonist.

Expertise & Causality Note: Binding affinity ( Ki​ ) only confirms target engagement. To prove intrinsic efficacy (agonism), we must quantify the downstream accumulation of inositol phosphates resulting from Gq/11-coupled Phospholipase C activation[2].

  • Isotope Labeling: Seed A9 L cells in 24-well plates and incubate overnight with 1μCi/mL of myo−[3H]inositol to label the membrane phosphoinositide pool.

  • Lithium Blockade: Wash cells and pre-incubate with 10 mM LiCl for 15 minutes. Causality: LiCl inhibits inositol monophosphatase, causing IP1​ , IP2​ , and IP3​ to accumulate in the cell upon receptor activation, amplifying the detectable signal.

  • Agonist Stimulation: Add the THP compound and incubate for 45 minutes at 37°C.

  • Extraction: Terminate the reaction with ice-cold 5% trichloroacetic acid (TCA). Neutralize the extract and separate the accumulated [3H] -inositol phosphates using Dowex-1 anion exchange chromatography.

  • Validation: Compare the maximal response ( Emax​ ) of the THP compound to a full reference agonist (e.g., Carbachol) to determine its functional efficacy.

Conclusion

The 1,4,5,6-tetrahydropyrimidine scaffold is a masterclass in structural pharmacology. By leveraging its cyclic amidine characteristics, researchers can design compounds with exceptional binding affinities for diverse targets—from the M1 muscarinic receptor's Thr192/Asn382 pocket to the arginine-binding domain of HIV TAR RNA. Mastering the self-validating radioligand and functional assays described herein is essential for translating these raw affinities into viable therapeutic candidates.

Sources

Methodological & Application

Application Note: Microwave-Assisted Cyclocondensation of 2-Phenyl-1,4,5,6-tetrahydropyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,4,5,6-tetrahydropyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in agents exhibiting antimicrobial, anti-inflammatory, and muscarinic agonist activities[1]. Conventional thermal syntheses of these heterocycles often suffer from prolonged reaction times (12–24 hours), thermal degradation byproducts, and poor atom economy. This application note details a highly efficient Microwave-Assisted Organic Synthesis (MAOS) protocol for the cyclocondensation of benzonitrile and 1,3-diaminopropane to yield 2-phenyl-1,4,5,6-tetrahydropyrimidine. By leveraging dielectric heating, this method reduces reaction times to under 20 minutes while achieving yields exceeding 85%[2].

Mechanistic Logic & Causality (E-E-A-T)

To ensure reproducible scale-up and optimization, it is critical to understand the causality behind the reagent and equipment choices:

  • Catalytic Activation: The reaction is initiated by a Lewis acid (e.g., CuL₂ complexes) or a solid heteropolyacid (e.g., H₃PW₁₂O₄₀)[1][2]. The catalyst coordinates to the nitrogen atom of benzonitrile, lowering the Lowest Unoccupied Molecular Orbital (LUMO) and rendering the nitrile carbon highly electrophilic.

  • Chain-Length Thermodynamics: 1,3-diaminopropane is selected because its three-carbon aliphatic chain provides the exact spatial geometry required to form a thermodynamically favored six-membered ring. Substituting this with ethylenediamine would alter the trajectory, yielding a five-membered 2-imidazoline instead[2].

  • Microwave Dielectric Heating: Unlike convective thermal heating, microwave irradiation (800 W) directly couples with the highly polar amidine intermediate. This localized dielectric heating rapidly overcomes the activation energy barrier for the rate-determining intramolecular cyclization and subsequent ammonia (NH₃) elimination[3].

Mechanism A Benzonitrile + Catalyst B Nitrile Activation (Electrophilic C) A->B Coordination C 1,3-Diaminopropane Nucleophilic Attack B->C Step 1 D Amidine Intermediate C->D Intermediate E Intramolecular Cyclization D->E Step 2 F 2-Phenyl-1,4,5,6- tetrahydropyrimidine E->F Product G NH3 Elimination E->G Byproduct

Fig 1: Mechanistic pathway of the microwave-assisted cyclocondensation reaction.

Experimental Protocol

This protocol is designed as a self-validating system; intermediate checks and specific workup steps ensure the removal of unreacted diamine and catalytic residues before final characterization.

Workflow Step1 1. Reagent Preparation Benzonitrile + 1,3-Diaminopropane + Catalyst Step2 2. Microwave Irradiation 800W, 90°C, 15-20 min Step1->Step2 Step3 3. Quenching & Extraction Cool to RT, EtOAc/H2O wash Step2->Step3 Step4 4. Purification Column Chromatography (Alumina) Step3->Step4 Step5 5. Characterization Yield: 85-98% | NMR, IR, GC-MS Step4->Step5

Fig 2: Step-by-step experimental workflow for the microwave-assisted synthesis.

Step-by-Step Methodology
  • Reagent Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, sequentially add benzonitrile (4.0 mmol, 1.0 equiv) and 1,3-diaminopropane (5.0 mmol, 1.25 equiv)[2].

  • Catalyst Loading: Add the selected catalyst (e.g., 0.4 mmol CuL₂ or 0.05 mmol H₃PW₁₂O₄₀)[1][2]. While the reaction can proceed under solvent-free conditions to maximize atom economy, 1 mL of anhydrous toluene may be added to ensure homogeneous stirring.

  • Microwave Irradiation: Seal the vial with a crimp cap. Place the vial in a dedicated microwave organic synthesizer (e.g., Biotage Initiator). Set the parameters to 800 W applied power and ramp the temperature to 90 °C. Hold at 90 °C for 20 minutes[2].

  • Quenching & Workup: Allow the system to cool to room temperature via forced-air cooling. Dilute the crude mixture with ethyl acetate (15 mL). Wash the organic layer with distilled water (3 × 10 mL) to extract unreacted 1,3-diaminopropane and the ammonia byproduct.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via flash column chromatography on basic alumina using a gradient of MeOH/CH₂Cl₂/Hexanes (1:3:6) to afford the pure product as a light yellow solid[4].

Comparative Data & Analytical Characterization

The transition from conventional reflux to microwave irradiation provides distinct quantitative advantages, summarized below:

Reaction ParameterConventional RefluxMicrowave Irradiation (MAOS)
Heating Mechanism Convective (Oil Bath)Dielectric (Internal)
Reaction Time 12 – 24 hours15 – 20 minutes
Average Yield 45% – 60%85% – 98%
Temperature Profile Wall-to-center thermal gradientUniform volumetric heating
Byproduct Formation High (thermal degradation)Minimal
Self-Validating Analytical Data

To confirm the successful synthesis of 2-phenyl-1,4,5,6-tetrahydropyrimidine, verify the product against the following spectroscopic benchmarks[4][5]:

  • Appearance: Light yellow solid; Melting Point: 86–87 °C[3].

  • ¹H NMR (400 MHz, CDCl₃): δ 7.66–7.64 (m, 2H, ortho-Ar-H), 7.39–7.34 (m, 3H, meta/para-Ar-H), 3.49 (t, J = 5.8 Hz, 4H, N-CH₂), 1.85 (quint, J = 5.8 Hz, 2H, C-CH₂-C)[5].

  • ¹³C NMR (101 MHz, CDCl₃): δ 155.1 (C=N), 137.2, 130.0, 128.6, 126.3 (Aromatic C), 42.4 (N-CH₂), 20.9 (C-CH₂-C)[5].

  • IR (KBr): ν = 3350 (N-H stretch), 2805, 1641 (C=N stretch), 1620 cm⁻¹[3].

References

  • An Efficient and Recyclable Heterogeneous Catalyst for the Selective Synthesis of 2-Aryl-5,6-dihydro-4H-1,3-oxazines and 2-Aryl-1,4,5,6-tetrahydropyrimidines Source: Zeitschrift für Naturforschung B (De Gruyter) URL:[Link]

  • Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Application Notes and Protocols for In Vitro Antimicrobial Screening of Tetrahydropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of new chemical entities with potent antimicrobial activity. Tetrahydropyrimidines, a class of heterocyclic compounds, have garnered significant interest due to their diverse pharmacological properties, including antimicrobial potential. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust in vitro screening protocols tailored for evaluating the antimicrobial efficacy of novel tetrahydropyrimidine derivatives. Our approach is grounded in the principles of scientific integrity, ensuring that the described protocols are self-validating and aligned with internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3][4][5][6]

These protocols are designed not merely as a series of steps but as a logical framework for generating reproducible and meaningful data. We will delve into the causality behind experimental choices, offering insights honed from field experience to empower researchers in their quest for the next generation of antimicrobial agents.

Part 1: Primary Screening - Identifying Antimicrobial Potential

The initial phase of screening aims to efficiently identify tetrahydropyrimidine derivatives that exhibit antimicrobial activity. The choice of method often depends on the throughput required and the physical properties of the compounds.

Agar Disk Diffusion (Kirby-Bauer) and Well Diffusion Assays

These methods are widely used for preliminary screening due to their simplicity and cost-effectiveness.[7][8][9] They rely on the diffusion of the test compound through an agar medium inoculated with a target microorganism.

Scientific Principle: The antimicrobial agent diffuses from a concentrated source (a filter paper disk or a well) into the agar, creating a concentration gradient. If the compound is effective, it will inhibit microbial growth, resulting in a clear "zone of inhibition" around the source. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.[10][11]

Protocol 1: Agar Disk Diffusion

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10]

  • Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.[12] Swab the entire surface of a Mueller-Hinton agar (MHA) plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[12][13]

  • Disk Application: Aseptically apply paper disks (6 mm in diameter) impregnated with a known concentration of the tetrahydropyrimidine derivative onto the inoculated agar surface. Ensure the disks are placed at least 24 mm apart.[13] Gently press each disk to ensure complete contact with the agar.[13]

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-24 hours.[10][13]

  • Result Interpretation: Measure the diameter of the zones of inhibition in millimeters. The interpretation of susceptible, intermediate, or resistant is typically based on pre-defined breakpoints for known antibiotics, but for novel compounds, the zone diameter provides a qualitative measure of activity.

Protocol 2: Agar Well Diffusion

This method is a useful alternative to disk diffusion, especially for testing compounds that are not readily absorbed by paper disks.[8][14]

  • Plate Preparation: Follow steps 1 and 2 of the Agar Disk Diffusion protocol.

  • Well Creation: Using a sterile cork borer (6-8 mm in diameter), create wells in the agar plate.

  • Compound Application: Pipette a fixed volume (e.g., 50-100 µL) of the tetrahydropyrimidine derivative solution (dissolved in a suitable solvent) into each well.

  • Incubation and Interpretation: Follow steps 4 and 5 of the Agar Disk Diffusion protocol.

Causality and Insights: The choice of solvent for the tetrahydropyrimidine derivatives is critical. It must solubilize the compound without exhibiting antimicrobial activity itself. A solvent control (well or disk with solvent only) must always be included. The depth of the agar should be uniform (approximately 4 mm) to ensure consistent diffusion.

Part 2: Secondary Screening - Quantifying Antimicrobial Efficacy

Compounds that demonstrate activity in primary screening should be further evaluated to determine their potency quantitatively. The Minimum Inhibitory Concentration (MIC) is the gold standard for this assessment.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a highly reproducible technique for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15][16][17]

Scientific Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the tetrahydropyrimidine derivative in a liquid growth medium within a 96-well microtiter plate. The MIC is the lowest concentration of the compound at which no visible growth is observed after incubation.[18][19][20]

Protocol 3: Broth Microdilution

  • Compound Preparation: Prepare a stock solution of the tetrahydropyrimidine derivative in a suitable solvent. Create a series of two-fold serial dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate.[15]

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[21]

  • Plate Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[15][16]

  • Incubation: Seal the plates and incubate at 35 ± 2°C for 16-20 hours.[15]

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in a well that remains clear (no visible growth).[15][18]

Workflow for Broth Microdilution MIC Testing

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis A Prepare Tetrahydropyrimidine Stock Solution C Perform 2-Fold Serial Dilutions of Compound in 96-Well Plate A->C B Prepare Standardized Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacterial Suspension B->D C->D E Include Growth & Sterility Controls F Incubate Plate (35°C, 16-20h) D->F G Visually Inspect for Turbidity F->G H Determine MIC: Lowest Concentration with No Visible Growth G->H

Caption: Workflow for Broth Microdilution MIC Testing.

Minimum Bactericidal Concentration (MBC) Determination

While the MIC indicates growth inhibition (bacteriostatic activity), the MBC determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium (bactericidal activity).[22][23]

Scientific Principle: Following an MIC test, an aliquot from each well that shows no visible growth is subcultured onto an antibiotic-free agar medium. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.[18][23]

Protocol 4: MBC Determination

  • Perform MIC Test: Conduct the broth microdilution MIC test as described in Protocol 3.

  • Subculturing: From each well that shows no visible growth (the MIC well and more concentrated wells), plate a fixed volume (e.g., 10-100 µL) onto MHA plates.[22][24]

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • MBC Determination: Count the number of colonies on each plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[22][23]

Causality and Insights: An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[18][23] A large difference between the MIC and MBC suggests that the compound is primarily bacteriostatic.

Part 3: Advanced Characterization of Antimicrobial Activity

For lead compounds, a more in-depth understanding of their antimicrobial properties is necessary. This includes evaluating the rate of killing and their effect on bacterial biofilms.

Time-Kill Kinetics Assay

This assay provides valuable information on the time-dependent or concentration-dependent killing activity of an antimicrobial agent.[7]

Scientific Principle: A standardized bacterial inoculum is exposed to various concentrations of the tetrahydropyrimidine derivative (typically multiples of the MIC). At specific time intervals, aliquots are removed, and the number of viable bacteria is determined by plate counting.[25]

Protocol 5: Time-Kill Kinetics

  • Inoculum and Compound Preparation: Prepare a standardized bacterial inoculum in CAMHB. Prepare flasks containing different concentrations of the tetrahydropyrimidine derivative (e.g., 1x, 2x, 4x MIC) and a growth control flask without the compound.[25]

  • Exposure: Inoculate each flask with the bacterial suspension to a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.[25][26]

  • Quantification: Perform serial dilutions of each aliquot in sterile saline and plate onto MHA plates to determine the viable count (CFU/mL).[25][27]

  • Analysis: Plot the log₁₀ CFU/mL against time for each concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[25][28]

Anti-Biofilm Activity Assessment using Crystal Violet Assay

Bacterial biofilms are a significant challenge in clinical settings due to their increased resistance to antimicrobial agents.[29][30] The crystal violet assay is a common method to quantify the effect of a compound on biofilm formation.

Scientific Principle: Crystal violet is a basic dye that stains the acidic components of the biofilm matrix and bacterial cells. The amount of retained dye is proportional to the total biofilm biomass.[29]

Protocol 6: Crystal Violet Biofilm Assay

  • Biofilm Formation: In a 96-well flat-bottom plate, add a diluted overnight culture of the test bacterium to each well along with various concentrations of the tetrahydropyrimidine derivative. Include a control with no compound. Incubate statically at 37°C for 24-48 hours to allow biofilm formation.[29][31]

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic (free-floating) bacteria.[29]

  • Staining: Add a 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.[29][31]

  • Washing: Wash the wells thoroughly with water to remove excess stain.[29]

  • Solubilization: Add a solubilizing agent (e.g., 30% acetic acid or 95% ethanol) to each well to dissolve the bound crystal violet.[29][31]

  • Quantification: Measure the absorbance of the solubilized dye using a microplate reader at a wavelength of 570-595 nm.[29][31] A reduction in absorbance in the treated wells compared to the control indicates biofilm inhibition.

Workflow for Crystal Violet Biofilm Assay

Biofilm_Workflow A Inoculate 96-Well Plate with Bacteria and Test Compound B Incubate Statistically (24-48h, 37°C) for Biofilm Formation A->B C Wash with PBS to Remove Planktonic Cells B->C D Stain with 0.1% Crystal Violet C->D E Wash to Remove Excess Stain D->E F Solubilize Bound Dye (e.g., Acetic Acid) E->F G Measure Absorbance (570-595 nm) F->G H Quantify Biofilm Inhibition G->H

Caption: Experimental workflow for the crystal violet assay.

Part 4: Preliminary Safety Assessment

It is crucial to assess the potential cytotoxicity of lead compounds to ensure they are selectively toxic to microbial cells and not mammalian cells.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as a measure of cell viability.[32][33]

Scientific Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product.[33] The amount of formazan produced is proportional to the number of viable cells.[34]

Protocol 7: MTT Assay

  • Cell Seeding: Seed a mammalian cell line (e.g., HEK293 or HepG2) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to various concentrations of the tetrahydropyrimidine derivative for a defined period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Quantification: Measure the absorbance of the colored solution using a microplate reader at a wavelength of approximately 570 nm. A decrease in absorbance in treated cells compared to untreated controls indicates cytotoxicity.[33]

Data Presentation and Interpretation

Quantitative data from these assays should be summarized in a clear and structured format for easy comparison.

Table 1: Summary of Antimicrobial and Cytotoxic Activity of Tetrahydropyrimidine Derivatives

Compound IDMIC (µg/mL) vs. S. aureusMBC (µg/mL) vs. S. aureusMBC/MIC RatioBiofilm Inhibition (%) at MICCC₅₀ (µg/mL) vs. HEK293Selectivity Index (CC₅₀/MIC)
THP-001816275>128>16
THP-00216128840644
THP-003>128>128-<10>128-
Vancomycin12285>256>256

CC₅₀: 50% cytotoxic concentration Selectivity Index: A higher value indicates greater selectivity for microbial cells.

Conclusion

The protocols outlined in this document provide a robust framework for the in vitro antimicrobial screening of tetrahydropyrimidine derivatives. By systematically progressing from primary screening to quantitative efficacy and preliminary safety assessment, researchers can efficiently identify and characterize promising lead compounds. Adherence to standardized methodologies, such as those recommended by CLSI and EUCAST, is paramount for generating high-quality, reproducible data that can confidently guide further drug development efforts in the critical fight against antimicrobial resistance.

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. (n.d.). Retrieved March 27, 2026, from [Link]

  • Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. CLSI.
  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved March 27, 2026, from [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved March 27, 2026, from [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved March 27, 2026, from [Link]

  • Bio-protocol. (2015, October 15). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Retrieved March 27, 2026, from [Link]

  • Nelson Labs. (n.d.). Time-Kill Evaluations. Retrieved March 27, 2026, from [Link]

  • Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Retrieved March 27, 2026, from [Link]

  • Wikipedia. (n.d.). Minimum bactericidal concentration. Retrieved March 27, 2026, from [Link]

  • Bio-protocol. (n.d.). 4.2. Crystal Violet Biofilm Inhibition Assay. Retrieved March 27, 2026, from [Link]

  • Bio-protocol. (2021, September 15). Lab Six :. - Minimum Bacteriocidal Concentration (MBC). Retrieved March 27, 2026, from [Link]

  • Bio-protocol. (n.d.). 2.6. Minimum Bactericidal Concentration (MBC) Test. Retrieved March 27, 2026, from [Link]

  • MI - Microbiology. (n.d.). Disk Diffusion. Retrieved March 27, 2026, from [Link]

  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved March 27, 2026, from [Link]

  • Association for Biology Laboratory Education. (n.d.). Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. Retrieved March 27, 2026, from [Link]

  • CLSI. (n.d.). M100JA | Performance Standards for Antimicrobial Susceptibility Testing Japanese Edition. Retrieved March 27, 2026, from [Link]

  • Bio-protocol. (2022, September 8). Crystal violet assay. Retrieved March 27, 2026, from [Link]

  • Frontiers. (n.d.). Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow. Retrieved March 27, 2026, from [Link]

  • PMC. (2025, August 7). Overview of changes in the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing: M100 32nd and 33rd editions. Retrieved March 27, 2026, from [Link]

  • Emery Pharma. (2016, September 1). How-to guide: Minimum Inhibitory Concentration (MIC). Retrieved March 27, 2026, from [Link]

  • CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Retrieved March 27, 2026, from [Link]

  • PMC. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Retrieved March 27, 2026, from [Link]

  • SEAFDEC/AQD Institutional Repository Home. (n.d.). Disk diffusion method. Retrieved March 27, 2026, from [Link]

  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved March 27, 2026, from [Link]

  • PubMed. (2013, February 15). EUCAST expert rules in antimicrobial susceptibility testing. Retrieved March 27, 2026, from [Link]

  • Wikipedia. (n.d.). Disk diffusion test. Retrieved March 27, 2026, from [Link]

  • ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Retrieved March 27, 2026, from [Link]

  • PubMed. (n.d.). Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells. Retrieved March 27, 2026, from [Link]

  • Bio-protocol. (n.d.). 4.6. Time-Kill Kinetics Assay. Retrieved March 27, 2026, from [Link]

  • CLSI. (2025, August 19). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. Retrieved March 27, 2026, from [Link]

  • EUCAST. (2026, March 9). EUCAST - Home. Retrieved March 27, 2026, from [Link]

  • Journal of Antimicrobial Chemotherapy. (2006, March 1). Determination of Minimum Inhibitory Concentrations. Retrieved March 27, 2026, from [Link]

  • EUCAST. (n.d.). Expert Rules. Retrieved March 27, 2026, from [Link]

  • ASM Journals. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Retrieved March 27, 2026, from [Link]

  • PubMed. (2005, October 15). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Retrieved March 27, 2026, from [Link]

  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved March 27, 2026, from [Link]

  • EUCAST. (n.d.). Guidance Documents. Retrieved March 27, 2026, from [Link]

  • PMC - NIH. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review. Retrieved March 27, 2026, from [Link]

  • A comprehensive review on in-vitro methods for anti- microbial activity. (n.d.). Retrieved March 27, 2026, from [Link]

  • PMC. (2023, November 30). The Cytotoxic Assessment of Antibacterial-Enhanced Mineral Trioxide Aggregate Compared to Commercially Available Bioceramic Cements by Using Methyl-Thiazoldiphenyl-Tetrazolium (MTT) Assay on Human Dental Pulp Stem Cells: An In Vitro Study. Retrieved March 27, 2026, from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved March 27, 2026, from [Link]

  • Journal of Applied Pharmaceutical Science. (2023, November 4). Evaluation of antimicrobial, cytotoxicity effects and antioxidant potential of Stemodia verticillata (Mill.) Hassl extract. Retrieved March 27, 2026, from [Link]

  • Semantic Scholar. (2017, April 8). MTT assay to evaluate the cytotoxic potential of a drug. Retrieved March 27, 2026, from [Link]

  • Longdom Publishing. (n.d.). In Vitro Antimicrobial Activity of Natural Products Using Minimum Inhibitory Concentrations: Looking for New Chemical Entities or Predicting Clinical Response. Retrieved March 27, 2026, from [Link]

  • ResearchGate. (n.d.). In vitro antimicrobial activities of the synthesized compounds tested.... Retrieved March 27, 2026, from [Link]

Sources

Application Note: Synthesis of 2-Phenyl-1,4,5,6-Tetrahydropyrimidines via Cyclocondensation

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Pharmacological Relevance

Tetrahydropyrimidines are privileged scaffolds in medicinal chemistry. Specifically, 2-phenyl-1,4,5,6-tetrahydropyrimidine and its derivatives function as highly specific m1 receptor agonists and potent neuromuscular blocking agents 1. The direct cyclocondensation of benzonitrile with 1,3-diaminopropane represents a highly efficient, atom-economical route to access this cyclic amidine core. This guide details two field-validated methodologies: strong base-mediated activation and microwave-assisted heterogeneous catalysis.

Mechanistic Rationale & Reaction Design

The transformation of a chemically stable nitrile (benzonitrile) and a diamine into a cyclic amidine requires overcoming significant activation energy barriers.

  • Nucleophilic Activation (The Lithium Amide Route): Unactivated amines are generally poor nucleophiles against deactivated nitriles. By employing n -butyllithium ( n -BuLi), the primary amine of 1,3-diaminopropane is deprotonated to form a highly reactive lithium amide. A two-stage activation is required: the first equivalent of base drives the initial intermolecular attack to form a linear amidine intermediate, while the second equivalent deprotonates the remaining terminal amine to facilitate intramolecular cyclization 2.

  • Electrophilic Activation (The Heteropolyacid Route): Alternatively, Lewis/Brønsted acid catalysts like H3​PW12​O40​ coordinate with the nitrile nitrogen, increasing the electrophilicity of the nitrile carbon. Under microwave irradiation, the thermal energy rapidly overcomes the cyclization barrier, driving the elimination of ammonia ( NH3​ ) to close the six-membered ring 3.

Reaction Pathway Visualization

Workflow N1 1,3-Diaminopropane + Benzonitrile N2 Amine Activation (n-BuLi or H3PW12O40) N1->N2 N3 Nucleophilic Attack (Amidine Intermediate) N2->N3 Step 1 N4 Intramolecular Cyclization (- NH3) N3->N4 Step 2 / Heat N5 2-Phenyl-1,4,5,6- tetrahydropyrimidine N4->N5 Acid Quench

Reaction pathway for the cyclocondensation of benzonitrile and 1,3-diaminopropane.

Experimental Methodologies

Protocol A: Strong Base-Mediated Cyclocondensation

Causality Focus: Moisture exclusion is critical. Water will irreversibly quench the n -BuLi and hydrolyze the highly sensitive lithium amidine intermediate.

Step-by-Step Workflow:

  • Preparation: Flame-dry a Schlenk flask under an argon atmosphere. Add 1,3-diaminopropane (1.0 mmol) and 10 mL of anhydrous diethyl ether or THF.

  • First Activation: Cool the solution to 0 °C. Dropwise, add n -BuLi (1.0 mmol, typically 1.6 M in hexanes). Rationale: Controlled cooling prevents exothermic degradation of the amine while forming the mono-lithium amide.

  • Nitrile Addition: Add benzonitrile (1.0 mmol) dropwise. Stir for 1 hour at room temperature to form the linear N-alkylamidine intermediate.

  • Second Activation & Cyclization: Add a second equivalent of n -BuLi (1.0 mmol) to the mixture. Rationale: The second equivalent deprotonates the distal amine, initiating the intramolecular nucleophilic attack required to form the tetrahydropyrimidine ring [[2]]().

  • Acidic Quench: Carefully quench the reaction with anhydrous ethanolic HCl. Rationale: The acid neutralizes the strong base and thermodynamically drives the elimination of ammonia, yielding the product as a stable hydrochloride salt [[2]]().

Protocol B: Microwave-Assisted Heterogeneous Catalysis

Causality Focus: Solvent-free conditions maximize reagent collision frequency, while the heteropolyacid provides a recyclable, non-leaching catalytic surface.

Step-by-Step Workflow:

  • Mixing: In a microwave-safe quartz vessel, combine benzonitrile (1.0 mmol) and 1,3-diaminopropane (1.5 mmol). Rationale: A slight excess of the diamine compensates for any evaporative loss during heating.

  • Catalyst Addition: Add H3​PW12​O40​ (1 mol%). Rationale: This specific heteropolyacid provides optimal Brønsted acidity without inducing unwanted polymerization of the diamine3.

  • Irradiation: Subject the mixture to microwave irradiation (e.g., 300 W, ~100 °C) for 5–10 minutes.

  • Isolation: Cool to room temperature. Extract the organic product with hot ethanol. Filter the mixture to recover the insoluble H3​PW12​O40​ catalyst. Concentrate the filtrate under reduced pressure to obtain the crude 2-phenyl-1,4,5,6-tetrahydropyrimidine.

Quantitative Data & Methodological Comparison

MethodologyReagents / CatalystConditionsReaction TimeTypical YieldKey Advantage
Strong Base Activation n -BuLi (2.0 eq)Anhydrous THF, 0 °C to RT2 - 4 hours75 - 85%High purity, ambient temperature
Microwave-Assisted H3​PW12​O40​ (Cat.)Solvent-free, MW Irradiation5 - 15 mins> 85%Green chemistry, rapid kinetics
Thermal Condensation H3​PW12​O40​ (Cat.)Solvent-free, 100 °C2 - 4 hours70 - 80%Scalable, no specialized equipment

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized 2-phenyl-1,4,5,6-tetrahydropyrimidine, cross-reference the isolated product against the following spectral benchmarks:

  • 1H NMR (400 MHz, CDCl3): Look for the diagnostic aliphatic signature of the tetrahydropyrimidine ring. The protons adjacent to the nitrogens ( CH2​−N ) appear as a distinct triplet at δ 3.49 ppm (J = 5.8 Hz, 4H). The central methylene protons appear as a quintet at δ 1.85 ppm (J = 5.8 Hz, 2H) 4. Aromatic protons will multiplet between δ 7.34–7.66 ppm.

  • 13C NMR (101 MHz, CDCl3): The amidine carbon (C=N) is highly deshielded, appearing at δ 155.1 ppm . The aliphatic ring carbons appear at δ 42.4 ppm and 20.9 ppm [[4]]().

  • HRMS (ESI/TOF): The calculated m/z for [M+H]+ ( C10​H13​N2​ ) is 161.1073 . A found mass within 5 ppm confirms structural identity 4.

References

  • [4] Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation. PMC - NIH.4

  • [3] An Efficient and Recyclable Heterogeneous Catalyst for the Selective Synthesis of 2-Aryl-5,6-dihydro-4H. Z. Naturforsch. 3

  • [1] Synthesis of N-substituted aryl amidines by strong base activation of amines. PMC - NIH. 1

  • [2] SYNTHESIS OF N-SUBSTITUTED ARYL AMIDINES BY STRONG BASE ACTIVATION OF AMINES. Scholars' Bank (University of Oregon). 2

Sources

Application Note: 2-Phenyl-1,4,5,6-tetrahydropyrimidine as an Orthogonal Protecting Group in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The incorporation of 1,3-diamine motifs and linear polyamines into synthetic peptides is a critical step in the development of nucleic acid-binding peptides, spider toxin analogs, and targeted drug delivery systems. However, protecting these highly basic, primary amines during Solid-Phase Peptide Synthesis (SPPS) presents a significant challenge. Traditional acyclic protecting groups, such as di-Boc or di-Cbz, introduce severe steric bulk. This bulk can hinder subsequent coupling efficiencies, lead to incomplete peptide elongation, and exacerbate side reactions like diketopiperazine (DKP) formation during Fmoc deprotection[1].

To circumvent these limitations, the 2-phenyl-1,4,5,6-tetrahydropyrimidine (THP) motif is utilized as a highly efficient, cyclic amidine protecting group. By tying back the two nitrogen atoms of a 1,3-diamine into a rigid six-membered ring, the THP group minimizes steric hindrance and completely masks the nucleophilicity of the diamine[2].

Mechanistic Insights: Causality in Experimental Design

The utility of the 2-phenyl-THP group lies in its unique electronic and structural properties, which provide a self-validating system for complex peptide assembly:

  • Protection (Cyclization): The cyclic amidine is formed either by the direct condensation of a 1,3-diamine with benzonitrile[2] or via the cyclodehydration of an N-(aminoalkyl)benzamide using a Hendrickson reagent analogue[3]. This cyclization locks the nitrogen lone pairs in an amidine resonance system, rendering them non-nucleophilic under standard peptide coupling conditions.

  • Orthogonal Stability: The THP group is highly stable to the basic conditions of Fmoc removal (e.g., 20% piperidine in DMF) and the standard acidic conditions used for Boc removal or resin cleavage (e.g., TFA)[2]. This orthogonality allows for selective manipulation of other residues without premature deprotection of the polyamine chain.

  • Deprotection (Ring Opening): The THP ring can be chemoselectively cleaved post-synthesis. Reductive opening using a borane-dimethyl sulfide (BH3·SMe2) complex yields an N-benzyl-1,3-diamine derivative, providing a straightforward route to selectively functionalized linear polyamines[2].

Comparative Stability Matrix

To justify the selection of the THP group over traditional alternatives, the following table summarizes its stability profile and steric footprint during SPPS.

Protecting GroupFmoc SPPS Stability (Base)Boc SPPS Stability (Acid)Cleavage ConditionsSteric Profile
2-Phenyl-THP Highly StableStableBH3·SMe2 (Reductive) or Strong AcidCompact (Cyclic)
Di-Boc Highly StableCleavedTFABulky (Acyclic)
Di-Cbz Highly StableHighly StableH2/Pd or HFBulky (Acyclic)
Di-Alloc Highly StableHighly StablePd(PPh3)4 / ScavengerModerate (Acyclic)

Experimental Protocols

The following self-validating protocols describe the lifecycle of the THP protecting group, from installation to SPPS integration and final cleavage.

Protocol 1: Synthesis of the 2-Phenyl-THP Protected Building Block

Objective: Mask a 1,3-diamine precursor as a 2-phenyl-1,4,5,6-tetrahydropyrimidine[3].

  • Preparation: Dissolve N-(3-aminopropyl)benzamide (1.0 equiv) and N,N-diisopropylethylamine (DIPEA, 2.2 equiv) in dry dichloromethane (DCM) at room temperature.

  • Activation: Add a Hendrickson reagent analogue (e.g., triphenylphosphine oxide and triflic anhydride complex) (1.0 equiv) dropwise to the solution[3].

  • Cyclodehydration: Stir the reaction mixture for 2 hours. The phosphonium intermediate activates the amide oxygen, driving intramolecular nucleophilic attack by the primary amine and subsequent loss of water[3].

  • Isolation: Quench the reaction with aqueous sodium hydroxide (2 M). Separate the organic layer, concentrate under reduced pressure, and purify via basic aluminum oxide chromatography to yield the pure 2-phenyl-1,4,5,6-tetrahydropyrimidine derivative[3].

Protocol 2: Integration into Fmoc-SPPS

Objective: Couple the THP-protected building block to a growing peptide chain.

  • Resin Preparation: Swell the Fmoc-protected amino acid resin in DMF for 30 minutes. Remove the Fmoc group using 20% piperidine in DMF (2 × 10 min).

  • Coupling: If the THP block contains a free carboxylic acid handle, activate it using standard coupling reagents (e.g., HATU/DIPEA, 1:2 ratio) in DMF. Add to the resin and agitate for 1 hour.

  • Validation: Perform a Kaiser test to confirm complete coupling. The cyclic amidine structure prevents the formation of DKP by restricting the conformational flexibility of the N-terminus[1].

  • Elongation: Continue standard Fmoc-SPPS cycles. The THP group remains fully intact during repetitive piperidine and TFA exposures.

Protocol 3: Chemoselective Reductive Deprotection

Objective: Open the THP ring to yield an N-benzyl-1,3-diamine[2].

  • Cleavage from Resin: Cleave the peptide from the solid support using a standard TFA cocktail. Precipitate the crude peptide in cold ether and lyophilize.

  • Reduction: Dissolve the lyophilized peptide-THP conjugate in anhydrous THF. Add borane-dimethyl sulfide complex (BH3·SMe2, 5.0 equiv) dropwise at 0 °C under argon[2].

  • Ring Opening: Warm the reaction to room temperature and stir for 4 hours. The borane complex chemoselectively reduces the amidine C=N bond, opening the ring to form a linear N-benzyl polyamine[2].

  • Quenching & Purification: Carefully quench with methanol, concentrate, and purify the final linear polyamine-peptide conjugate via preparative RP-HPLC.

Visualizations

Workflow A 1,3-Diamine Precursor B Benzonitrile + Catalyst A->B C 2-Phenyl-THP Protected Block B->C Cyclization D Fmoc-SPPS Elongation C->D Coupling E Peptide-THP Conjugate D->E F BH3·SMe2 Reduction E->F G N-Benzyl Polyamine Peptide F->G Ring Opening

Workflow for the protection, SPPS integration, and deprotection of 1,3-diamines using THP.

Mechanism N1 N-(3-aminopropyl)benzamide (Acyclic Precursor) N2 Hendrickson Reagent Analogue (Phosphonium Activation) N1->N2 Activation N3 Intramolecular Cyclodehydration (- H2O) N2->N3 Nucleophilic Attack N4 2-Phenyl-1,4,5,6-tetrahydropyrimidine (Stable Cyclic Amidine) N3->N4 Ring Closure

Mechanistic pathway for the cyclodehydration of benzamides to form the THP protecting group.

References

  • Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation The Journal of Organic Chemistry - ACS Publications 2

  • Cyclodehydration of N-(Aminoalkyl)benzamides under Mild Conditions with a Hendrickson Reagent Analogue The Journal of Organic Chemistry - ACS Publications 3

  • WO2022097540A1 - Peptide synthesis method for suppressing defect caused by diketopiperazine formation Google Patents1

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization in 2-Phenyl-1,4,5,6-Tetrahydropyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development increasingly relies on cyclic amidine scaffolds for their unique pharmacological properties (such as anti-HIV and antimicrobial activities), synthesizing the 2-phenyl-1,4,5,6-tetrahydropyrimidine core with high fidelity is critical. Many researchers encounter yield-limiting bottlenecks, primarily due to incomplete cyclization or unintended hydrolysis.

As a Senior Application Scientist, I have designed this guide to deconstruct the mechanistic pitfalls of this synthesis and provide field-proven, self-validating protocols to maximize your experimental yield.

Mechanistic Overview & Reaction Pathways

Understanding the thermodynamic sinks in your reaction is the first step to optimization. The synthesis generally proceeds via one of two primary pathways: the acid-catalyzed condensation of benzonitrile or the oxidative amidation of benzaldehyde.

SynthesisPathway BN Benzonitrile + 1,3-Propanediamine Cond Acid Catalysis (p-TsOH) Reflux, -NH3 BN->Cond BA Benzaldehyde + 1,3-Propanediamine Oxid Oxidative Amidation (I2, K2CO3, t-BuOH) BA->Oxid Int1 Acyclic Amidine Intermediate Cond->Int1 Int2 Schiff Base Intermediate Oxid->Int2 Prod 2-Phenyl-1,4,5,6- tetrahydropyrimidine Int1->Prod Cyclization Side1 Incomplete Cyclization (Low Yield) Int1->Side1 Poor conditions Int2->Prod I2 Oxidation Side2 Alkaline Hydrolysis (Ring Opening) Prod->Side2 Aqueous Base Salt Stable HCl Salt (High Yield Isolation) Prod->Salt HCl gas / EtOH

Figure 1: Reaction pathways and yield-loss bottlenecks in tetrahydropyrimidine synthesis.

Standard Operating Procedures (SOPs)

To ensure high reproducibility, utilize the following optimized methodologies. Each protocol includes a self-validation checkpoint to confirm the reaction is proceeding as intended.

SOP A: Acid-Catalyzed Condensation (Benzonitrile Route)[1]

This is the traditional route, relying on high heat and acid catalysis to drive the equilibrium forward by expelling ammonia.

  • Charge the Reactor: In a flame-dried round-bottom flask, combine benzonitrile (1.0 eq) and 1,3-propanediamine (1.2 eq).

  • Add Catalyst & Solvent: Add ethylene glycol as the solvent, followed by a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 eq). The high boiling point of ethylene glycol is crucial for achieving the necessary activation energy.

  • Reflux: Heat the mixture to reflux (approx. 150 °C) under an inert atmosphere for 6–8 hours.

  • Self-Validation Checkpoint: Suspend a piece of damp red litmus paper at the outlet of your condenser. The evolution of ammonia gas will turn the paper blue. When the paper no longer changes color, the cyclization is complete.

  • Workup: Cool to room temperature, dilute with water, and extract with dichloromethane. Proceed immediately to SOP C to prevent hydrolysis.

SOP B: Oxidative Amidation (Benzaldehyde Route)[2]

This is a milder alternative that avoids extreme temperatures, ideal for substrates with sensitive functional groups.

  • Schiff Base Formation: Dissolve benzaldehyde (1.0 eq) and 1,3-propanediamine (1.1 eq) in tert-butanol (t-BuOH). Stir at 70 °C for 30 minutes.

  • Oxidative Cyclization: To the same flask, add K₂CO₃ (3.0 eq) and molecular iodine (I₂) (1.25 eq). Stir the mixture at 70 °C for an additional 3 to 3.5 hours.

  • Self-Validation Checkpoint: The initial addition of iodine will turn the solution dark brown/purple. As the oxidative cyclization completes, this color will significantly fade.

  • Workup: Quench the remaining iodine with an aqueous saturated sodium thiosulfate solution until the mixture turns pale yellow/colorless. Extract with ethyl acetate and proceed to SOP C.

SOP C: High-Yield Product Isolation (Hydrochloride Salt)[3]

The free base of 2-phenyl-1,4,5,6-tetrahydropyrimidine is highly sensitive to moisture and prone to ring-opening. Isolating it as a salt guarantees long-term stability and near-quantitative recovery.

  • Dissolution: Dissolve the crude, moisture-sensitive free base extract in absolute ethanol or dry benzene.

  • Protonation: Slowly bubble dry hydrogen chloride (HCl) gas through the solution (alternatively, a commercial solution of HCl in dioxane can be added dropwise).

  • Self-Validation Checkpoint: A dense, white crystalline precipitate will form immediately upon the introduction of the acid, confirming successful protonation.

  • Collection: Isolate the 2-phenyl-1,4,5,6-tetrahydropyrimidine hydrochloride via vacuum filtration and wash with cold, dry diethyl ether.

Quantitative Data Comparison

Selecting the right protocol depends on your substrate's thermal stability and your lab's equipment. Below is a comparative breakdown of expected outcomes based on the chosen methodology:

Synthesis RouteReagentsCatalyst / AdditiveTemp / TimeTypical YieldKey Challenge
Direct Condensation Benzonitrile, 1,3-PropanediamineNone150 °C, 12 h30 - 40%Incomplete cyclization; thermodynamic stalling.
Acid-Catalyzed [1]Benzonitrile, 1,3-Propanediaminep-TsOHReflux, 6–8 h75 - 85%Requires high temperatures; potential substrate degradation.
Oxidative Amidation [2]Benzaldehyde, 1,3-PropanediamineI₂, K₂CO₃70 °C, 3.5 h80 - 90%Generates halogen waste; requires careful quenching.
Troubleshooting FAQs

Q1: Why is my condensation reaction stalling at 40-50% yield despite extended reflux? A: The direct condensation of benzonitrile and 1,3-propanediamine is an equilibrium-driven process. Without a catalyst, the initial nucleophilic attack forms an acyclic amidine intermediate, but the subsequent cyclization and elimination of ammonia is kinetically slow. By introducing p-toluenesulfonic acid (p-TsOH) in a high-boiling solvent like ethylene glycol, you protonate the intermediate. This facilitates the departure of ammonia as a superior leaving group, effectively driving the thermodynamic equilibrium toward the cyclized product[1].

Q2: I am losing a significant amount of product during the aqueous workup. How can I improve recovery? A: The 2-phenyl-1,4,5,6-tetrahydropyrimidine core is highly susceptible to ring-opening hydrolysis under alkaline conditions, which causes it to revert into 1,3-propanediamine and benzoic acid/amide derivatives[4]. To prevent this, you must minimize the product's exposure to basic aqueous solutions during extraction. Instead of attempting to purify the free base via column chromatography, dissolve your crude organic extract in absolute ethanol and introduce dry HCl gas. The product will precipitate as a highly stable hydrochloride salt in near-quantitative yield, protecting it from ambient moisture and hydrolysis[3].

Q3: The high temperatures of the benzonitrile route are degrading my substituted substrates. Is there a milder alternative? A: Yes. If high-temperature reflux is causing decomposition, you should pivot to the oxidative amidation route. By reacting benzaldehyde with 1,3-propanediamine in tert-butanol at a mild 70 °C, you rapidly form a Schiff base intermediate. The subsequent addition of molecular iodine (I₂) and potassium carbonate (K₂CO₃) promotes a smooth oxidative cyclization. This method routinely delivers the tetrahydropyrimidine core in over 80% yield under much milder thermal conditions[2].

References
  • The chemistry of certain tetrahydropyrimidines Source: Oregon State University URL:[Link]

  • Halogenated Mazindol Analogs as Potential Inhibitors of the Cocaine Binding Site at the Dopamine Transporter Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Development of Novel Anti-HIV Pyrimidobenzo-thiazine Derivatives Source: Springer Theses URL:[Link]

Sources

Technical Support Center: Troubleshooting Unreacted Starting Materials in Tetrahydropyrimidine (THPM) Cyclocondensation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the THPM Cyclocondensation Support Center. The synthesis of 1,2,3,4-tetrahydropyrimidines (THPMs) and dihydropyrimidinones (DHPMs) via the Biginelli multicomponent reaction (MCR) is a cornerstone of medicinal chemistry. However, because this is a delicate three-component equilibrium involving an aldehyde, a β-ketoester, and a urea/thiourea derivative, researchers frequently encounter stalled reactions and unreacted starting materials.

As a Senior Application Scientist, I have designed this guide to move beyond generic advice. Below, you will find a mechanistic diagnostic workflow, causality-driven FAQs, quantitative optimization data, and self-validating experimental protocols to drive your cyclocondensations to absolute completion.

I. Diagnostic Workflow for Incomplete Conversions

Before adjusting parameters, you must identify which starting materials remain in your reaction mixture. The persistence of specific components dictates the mechanistic failure point.

DiagnosticWorkflow Start Unreacted Starting Materials Detected CheckTLC Analyze TLC / NMR Which components remain? Start->CheckTLC UreaRemains Urea Unreacted (Aldehyde/Ester Consumed) CheckTLC->UreaRemains Urea only AllRemain All Components Unreacted CheckTLC->AllRemain All three Hantzsch Diagnosis: Competing Hantzsch Pathway UreaRemains->Hantzsch Activation Diagnosis: Poor Electrophilic Activation AllRemain->Activation Sol1 Lower Temp & Change Catalyst Hantzsch->Sol1 Sol2 Switch to Solvent-Free or DABCO/EtOH Activation->Sol2

Diagnostic workflow for troubleshooting unreacted materials in THPM synthesis.

II. Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: I observe complete consumption of the aldehyde and β-ketoester, but significant unreacted urea remains. Why? Causality & Solution: This is a classic symptom of the competing Hantzsch 1,4-dihydropyridine (DHP) pathway[1]. At elevated temperatures, urea can partially decompose into ammonia. Two equivalents of the β-ketoester will then rapidly react with one equivalent of the aldehyde and the liberated ammonia, forming a highly fluorescent DHP byproduct and leaving the remaining urea unreacted[1]. Actionable Fix: Lower the reaction temperature to suppress urea decomposition. Alternatively, switch to a specific Lewis acid catalyst that preferentially coordinates the acyliminium intermediate, or alter the order of addition by adding urea last to minimize its thermal degradation[1].

Q2: The reaction stalls early, leaving all three starting materials unreacted on the TLC plate. How do I initiate the cyclocondensation? Causality & Solution: A complete failure to initiate usually points to insufficient electrophilic activation of the aldehyde or severe solubility issues. If your standard Brønsted acid (e.g., HCl) isn't working, the activation energy barrier for the initial acyliminium ion formation has not been breached. Actionable Fix: Switch to a highly active base catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) in refluxing ethanol, which has been shown to drive the reaction to completion rapidly (often under 25 minutes)[2]. Alternatively, employ solvent-free conditions using Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O) at 80°C[3]. The absence of solvent drastically increases the effective molarity of the reactants, forcing the initial condensation step[3].

Q3: I am using an unreactive aliphatic aldehyde, and the cyclocondensation is incomplete. What are my options? Causality & Solution: Aliphatic aldehydes lack the extended aromatic conjugation that stabilizes the intermediate iminium ion. This makes the initial condensation highly reversible, leading to an equilibrium that traps unreacted starting materials. Actionable Fix: You must actively shift the equilibrium by using a highly polar dehydrating environment. Running the reaction in N,N-dimethylformamide (DMF) at 100°C with an optimized stoichiometry can push the reaction forward without the need for additional complex catalysts, successfully yielding multisubstituted THPMs[4].

Q4: Can I run this reaction at room temperature to protect sensitive functional groups without leaving unreacted materials? Causality & Solution: Standard Biginelli conditions at room temperature will almost certainly stall because the thermal energy is insufficient to drive the dehydration steps. Actionable Fix: Utilize Copper nanoparticles dispersed in an ionic liquid, such as 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim]BF₄)[5]. The ionic liquid solvates the reactants in a completely different ionic environment compared to organic solvents, heavily stabilizing the transition state. This accelerates the kinetics, allowing >90% yield in under 15 minutes at 25°C[5].

Mechanism Aldehyde Aldehyde + Urea Acyliminium Acyliminium Ion Intermediate Aldehyde->Acyliminium Acid Catalyst -H2O THPM Target THPM (Biginelli) Acyliminium->THPM + β-Ketoester Cyclization Ketoester β-Ketoester DHP 1,4-DHP Byproduct (Hantzsch) Ketoester->DHP + Aldehyde + NH3 (High Temp)

Divergent pathways in multicomponent cyclocondensation (Biginelli vs. Hantzsch).

III. Quantitative Data: Catalyst & Solvent Optimization

Use the following table to select the appropriate reaction environment based on the specific starting materials that are failing to react.

Catalyst SystemSolventTemperatureTimeTypical YieldPrimary Troubleshooting Benefit
HCl (Standard) EthanolReflux (78°C)12–24 h50–70%Baseline method; highly prone to leaving unreacted materials.
DABCO (Base) EthanolReflux (78°C)10–25 min74–92%Rapid conversion; overcomes poor initiation and sluggish kinetics[2].
La(NO₃)₃·6H₂O None (Solvent-Free)80°C1–3 h85–95%High effective molarity; forces equilibrium forward[3].
None (Thermal) DMF100°C2–4 h80–93%Best for unreactive aliphatic aldehydes; highly polar environment[4].
Cu Nanoparticles [bmim]BF₄ (Ionic)25°C (RT)15 min>90%Protects heat-sensitive functional groups; prevents urea degradation[5].

IV. Self-Validating Experimental Protocols

To ensure reproducibility and prevent the accumulation of unreacted materials, utilize these self-validating methodologies. Built-in validation checks will tell you immediately if the reaction is proceeding correctly.

Protocol A: Solvent-Free Lanthanum-Catalyzed Cyclocondensation[3]

Best for: Overcoming stalled reactions where all three components remain unreacted.

  • Initialization: Combine 1.0 mmol aromatic aldehyde, 1.0 mmol β-ketoester, 1.5 mmol urea, and 0.2 mmol (20 mol%) La(NO₃)₃·6H₂O in a 10 mL round-bottom flask.

    • Validation Check: The mixture should initially be a heterogeneous physical mixture or a thick slurry.

  • Thermal Activation: Heat the flask to 80°C with vigorous magnetic stirring.

    • Validation Check: Within 15–30 minutes, the mixture must melt into a homogenous liquid, followed by the gradual precipitation of a solid mass. This solidification is the macroscopic confirmation of THPM product formation.

  • Reaction Monitoring: Monitor via TLC (7:3 Hexane:EtOAc).

    • Validation Check: If the aldehyde spot (UV active) persists after 2 hours, the equilibrium is stalled. Add an additional 5 mol% catalyst and increase the temperature to 85°C.

  • Quench & Purify: Once TLC confirms the absence of starting materials, cool to room temperature. Add 5 mL of hot ethanol and stir for 5 minutes to dissolve any trace unreacted urea or catalyst.

  • Isolation: Filter the solid THPM product and dry under vacuum.

Protocol B: Base-Catalyzed (DABCO) Cyclocondensation[2]

Best for: Rapid synthesis and avoiding high-temperature Hantzsch byproducts.

  • Initialization: In a 25 mL flask, dissolve 1.0 mmol aldehyde, 1.0 mmol ethyl acetoacetate, and 1.5 mmol urea in 5 mL absolute ethanol.

  • Catalyst Addition: Add 10 mol% DABCO.

    • Validation Check: The solution should remain clear. If immediate cloudiness occurs, check the purity of your urea (this indicates potential cyanuric acid contamination).

  • Reflux: Heat the mixture to reflux (78°C).

    • Validation Check: The reaction is extremely fast. By the 15-minute mark, a heavy white/yellow precipitate (the THPM) should spontaneously crash out of the boiling ethanol. If no precipitate forms by 30 minutes, the aldehyde is likely too electron-rich to react under base catalysis; switch to Protocol A.

  • Crystallization: Cool the mixture in an ice bath for 15 minutes to maximize product crystallization.

  • Isolation: Filter and wash with 2 x 5 mL ice-cold ethanol to remove unreacted DABCO and any trace starting materials.

V. References

  • Benchchem. "Troubleshooting unexpected side reactions in pyrimidine synthesis". 1

  • ResearchGate. "DABCO as a mild and efficient catalyst for the synthesis of tetrahydropyrimidines". 2

  • Benchchem. "Optimization of reaction conditions for tetrahydropyridine-5-carboxamide synthesis". 3

  • ACS Publications (Organic Letters). "Convenient One-Pot Synthesis of Multisubstituted Tetrahydropyrimidines via Catalyst-Free Multicomponent Reactions". 4

  • PLOS One. "Biginelli Reaction Catalyzed by Copper Nanoparticles". 5

Sources

Technical Support Center: Microwave Synthesis of 2-Phenyl-1,4,5,6-tetrahydropyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the microwave-assisted organic synthesis (MAOS) of tetrahydropyrimidines. This portal is designed for researchers and drug development professionals seeking to resolve bottlenecks in the cyclocondensation of benzonitrile and 1,3-diaminopropane.

Microwave irradiation accelerates reaction rates by directly coupling with polar molecules to produce rapid, uniform internal heating (dielectric heating)[1]. However, because the energy transfer is so efficient, the kinetic window for optimal conversion is extremely narrow. This guide provides field-proven insights, self-validating protocols, and troubleshooting steps to help you pinpoint the exact irradiation time and conditions required for maximum yield[2].

Optimization Workflow

The following logic diagram illustrates the decision-making process for optimizing microwave parameters when synthesizing 2-phenyl-1,4,5,6-tetrahydropyrimidine.

MW_Optimization A Reactants: Benzonitrile + 1,3-Diaminopropane B Microwave Setup: Add H3PW12O40 Catalyst A->B Mix C Irradiation: 85°C for 1-3 mins B->C Irradiate (50W) D Yield & Purity Assessment (TLC/NMR) C->D Analyze E Incomplete Reaction (<50%): Increase Time to 3 mins D->E Yield < 50% (e.g., 1 min) F Optimal Yield (97%): 2-Phenyl-1,4,5,6- tetrahydropyrimidine D->F Yield > 90% (e.g., 3 min) G Thermal Degradation: Reduce Time/Temp D->G Impurities (e.g., >5 min) E->C Re-evaluate G->C Re-evaluate

Workflow for optimizing microwave synthesis of 2-phenyl-1,4,5,6-tetrahydropyrimidine.

Quantitative Data: Time vs. Temperature Optimization

Understanding the relationship between temperature and irradiation time is critical. The table below summarizes the quantitative outcomes of varying these parameters during the H3​PW12​O40​ -catalyzed synthesis[2].

Temperature (°C)Irradiation Time (min)Yield (%)Mechanistic Causality
40332Insufficient thermal energy to overcome the activation barrier for cyclocondensation.
85145Reaction initiated, but dielectric heating duration is too short for complete conversion.
85 3 97 Optimal kinetic window; complete nucleophilic attack and cyclization.
85> 5< 80Prolonged microwave exposure induces thermal degradation and side reactions.

Self-Validating Protocol: Standard Microwave Synthesis

Do not rely on arbitrary heating times. This step-by-step methodology incorporates in-process checks to ensure the system self-validates at every critical juncture.

Step 1: Reagent Preparation Combine 1.0 mmol of benzonitrile and 1.2 mmol of 1,3-diaminopropane in a microwave-transparent quartz or heavy-walled glass vial. Causality: A slight stoichiometric excess of the diamine compensates for its higher volatility under microwave conditions and drives the equilibrium toward complete consumption of the nitrile.

Step 2: Catalyst Integration Add a catalytic amount (e.g., 1 mol%) of phosphotungstic acid ( H3​PW12​O40​ ). Causality: This heterogeneous solid acid catalyst selectively protonates the nitrile carbon. This significantly increases its electrophilicity, lowering the activation energy required for the initial nucleophilic attack by the amine[2].

Step 3: Microwave Irradiation Seal the vial with a pressure-rated cap. Irradiate the mixture at 50 W, setting the maximum temperature to 85 °C and the hold time to exactly 3 minutes . Causality: Microwave energy couples directly with the polar transition states. A 3-minute window at 85 °C provides the exact energy threshold needed for cyclization without triggering decomposition[2].

Step 4: In-Process Validation (TLC) Cool the vial rapidly using compressed air (a standard feature on most microwave synthesizers). Spot the crude mixture on a silica TLC plate (Eluent: MeOH/CH2​Cl2​ 1:9). Validation Check: The complete disappearance of the benzonitrile starting material spot confirms that the 3-minute irradiation was successful. If starting material remains, the microwave power delivery may be poorly calibrated.

Step 5: Isolation and Spectral Validation Extract the product with ethyl acetate, wash with brine, and dry over anhydrous MgSO4​ . Evaporate the solvent to yield the product. Validation Check: Confirm the structure via 1H NMR ( CDCl3​ ). The self-validating signature of the 2-phenyl-1,4,5,6-tetrahydropyrimidine ring consists of a distinct quintet at δ 1.85 ppm (2H, the central CH2​ of the aliphatic ring) and a triplet at δ 3.49 ppm (4H, the two CH2​−N groups)[3].

Troubleshooting Guide

Q: Why does my yield plateau at ~45% when irradiating for only 1 minute at 85 °C? A: Causality: Microwave heating relies on dielectric loss. While the reaction mixture reaches 85 °C rapidly, the polar intermediates require a specific duration of energy exposure to fully transition over the activation energy barrier for cyclocondensation. One minute is insufficient for the entire bulk to cyclize[2]. Solution: Extend the irradiation hold time to exactly 3 minutes.

Q: I am observing a darkened reaction mixture and high levels of impurities after 10 minutes of irradiation. What is happening? A: Causality: Tetrahydropyrimidines are susceptible to thermal degradation and hydrolysis back to diamine and benzoic acid derivatives under prolonged heating. Because microwave synthesis features highly accelerated kinetics, 10 minutes acts as an excessive thermal load[2]. Solution: Reduce the irradiation time strictly to the 3-minute optimal window.

Q: What causes pressure spikes in the sealed microwave vial during the synthesis? A: Causality: Pressure spikes are typically caused by localized superheating of the solvent or the rapid volatilization of the 1,3-diaminopropane. Solution: Ensure your microwave synthesizer's dynamic power modulation is active (so it drops wattage once 85 °C is reached) and verify that the vial is not filled past 50% of its total volume.

Frequently Asked Questions (FAQs)

Q: Can I scale up the reaction directly by increasing the irradiation time? A: No. Microwave penetration depth is limited (typically a few centimeters depending on the dielectric constant of the mixture). If you increase the reaction volume, do not simply increase the time, as this will lead to overcooking the outer layers while the core remains unreacted. Instead, use a continuous-flow microwave reactor or optimize the power (W) while keeping the time relatively stable.

Q: Why use H3​PW12​O40​ instead of standard liquid acids like HCl? A: H3​PW12​O40​ is a highly efficient, reusable heterogeneous solid acid. Under microwave conditions, it provides high acid strength and selective action without the corrosive, pressure-generating side effects of boiling aqueous liquid acids in a sealed microwave vial[2]. Furthermore, it allows for a cleaner workup since it can be easily filtered out.

Q: Can I use conventional thermal heating instead of microwave irradiation to achieve the same 97% yield? A: While conventional heating can eventually achieve similar yields, it relies on thermal conduction (heating the vessel walls first), which is slow and often requires hours of refluxing. This prolonged exposure increases the likelihood of side reactions. Microwave irradiation provides direct, instantaneous heating of the polar molecules, resulting in higher purity and a reaction time of just 3 minutes[1],[2].

References

  • An Efficient and Recyclable Heterogeneous Catalyst for the Selective Synthesis of 2-Aryl-5,6-dihydro-4H-1,3-oxazines and 2-aryl-1,4,5,6-tetrahydropyrimidines. Zeitschrift für Naturforschung B.[Link]

  • Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation. National Institutes of Health (PMC).[Link]

  • Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents. Folia Medica.[Link]

Sources

Preventing byproduct formation during 2-phenyl-1,4,5,6-tetrahydropyrimidine preparation

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Byproduct Formation

Welcome to the Technical Support Center for the synthesis of 2-phenyl-1,4,5,6-tetrahydropyrimidine. This guide, designed for chemistry professionals, provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you minimize byproduct formation and optimize your synthetic outcomes. As Senior Application Scientists, we have compiled this resource based on established literature and practical laboratory experience to ensure scientific integrity and experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-phenyl-1,4,5,6-tetrahydropyrimidine and what are their respective advantages?

The two most prevalent laboratory methods for synthesizing 2-phenyl-1,4,5,6-tetrahydropyrimidine are the direct condensation of a benzoyl equivalent with 1,3-diaminopropane and the Pinner reaction of benzonitrile with 1,3-diaminopropane.

  • Condensation with Carboxylic Acid Derivatives: This method involves reacting 1,3-diaminopropane with benzoic acid or its derivatives (e.g., esters, acid chlorides). While seemingly straightforward, using benzoic acid directly often requires high temperatures and can lead to the formation of a stable salt with the diamine, impeding the reaction. The use of more reactive derivatives like esters can be more effective but may still require forcing conditions.[1]

  • Pinner-type Reaction with Benzonitrile: This is often the preferred route due to the ready availability of benzonitrile and the generally milder reaction conditions that can be employed. The reaction proceeds through the formation of an intermediate imidate from the nitrile, which then cyclizes with the diamine. This method offers good yields and can be more readily controlled to minimize byproducts.

Q2: I am seeing a significant amount of a white, crystalline solid that is not my desired product. What could it be?

The most common white, crystalline byproduct in the synthesis of 2-phenyl-1,4,5,6-tetrahydropyrimidine from benzonitrile is benzamide . This arises from the hydrolysis of either the starting benzonitrile or the intermediate imidate in the presence of water. Even trace amounts of moisture in your reagents or solvent can lead to the formation of this byproduct.

Another possibility, though less common if you are using a nitrile starting material, is the formation of a diamide if a carboxylic acid derivative is used in the presence of excess diamine under harsh conditions.[1]

Q3: My reaction seems to have produced a higher molecular weight byproduct. What could be the cause?

A common higher molecular weight byproduct is N,N'-bis(3-aminopropyl)benzamidine . This occurs when one molecule of benzonitrile reacts with two molecules of 1,3-diaminopropane without subsequent cyclization of the second diamine. This is more likely to occur if a significant excess of 1,3-diaminopropane is used.

Q4: How can I effectively purify my crude 2-phenyl-1,4,5,6-tetrahydropyrimidine?

The two primary methods for purifying 2-phenyl-1,4,5,6-tetrahydropyrimidine are recrystallization and distillation .

  • Recrystallization: This is a highly effective method for removing solid impurities like benzamide. A suitable solvent system is one in which the desired product is soluble at elevated temperatures but sparingly soluble at room temperature or below, while the impurities have different solubility profiles. Toluene or mixtures of ethanol and water are often good starting points.[1][2]

  • Distillation: If your product is a liquid or a low-melting solid and the byproducts are significantly less volatile, vacuum distillation can be an excellent purification technique.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2-phenyl-1,4,5,6-tetrahydropyrimidine and provides targeted solutions.

Problem Potential Cause(s) Troubleshooting Strategy
Low or No Product Formation 1. Incomplete reaction due to insufficient heating or reaction time. 2. Deactivation of catalyst (if used). 3. Use of unreactive starting materials.1. Increase reaction time and/or temperature, monitoring by TLC. 2. Ensure the catalyst is fresh and used in the correct proportion. 3. Verify the purity of your benzonitrile and 1,3-diaminopropane.
High Levels of Benzamide Byproduct 1. Presence of water in the reaction mixture. 2. Reaction temperature is too high, promoting hydrolysis.1. Use anhydrous solvents and reagents. Dry glassware thoroughly before use.[3] 2. Conduct the reaction at a lower temperature. For Pinner-type reactions, initial stages can often be performed at or below room temperature.
Formation of N,N'-bis(3-aminopropyl)benzamidine 1. Incorrect stoichiometry, with a large excess of 1,3-diaminopropane.1. Use a stoichiometry closer to 1:1 (benzonitrile:1,3-diaminopropane). A slight excess of the diamine (e.g., 1.1 to 1.2 equivalents) can be used to ensure complete consumption of the nitrile.
Product is an Oil, Not a Solid 1. Presence of impurities depressing the melting point. 2. The product itself may be a low-melting solid or an oil at room temperature.1. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. 2. Isolate the oil by extraction and attempt purification by vacuum distillation.
Reaction Mixture is a Dark, Tarry Mass 1. Polymerization of starting materials or products under harsh conditions. 2. Use of an inappropriate acid catalyst that promotes side reactions.1. Reduce the reaction temperature. 2. Consider using a milder Lewis acid catalyst or performing the reaction under base-catalyzed or neutral conditions.

Experimental Protocols

Optimized Protocol for the Synthesis of 2-Phenyl-1,4,5,6-tetrahydropyrimidine

This protocol is designed to minimize byproduct formation by controlling stoichiometry and reaction conditions.

Materials:

  • Benzonitrile (1.0 eq)

  • 1,3-Diaminopropane (1.1 eq)

  • Anhydrous Toluene

  • Dry HCl gas or a Lewis acid catalyst (e.g., AlCl₃, 0.1 eq)

  • Anhydrous Sodium Sulfate

  • Diethyl Ether

  • Saturated Sodium Bicarbonate Solution

  • Brine

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet (or addition funnel for the catalyst), dissolve benzonitrile (1.0 eq) in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Slowly add 1,3-diaminopropane (1.1 eq) to the stirred solution at room temperature.

  • Catalysis (Acid-Catalyzed): If using HCl gas, cool the mixture to 0 °C and bubble dry HCl gas through the solution for a short period. Alternatively, add the Lewis acid catalyst portion-wise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and monitor the progress by Thin Layer Chromatography (TLC) until the benzonitrile is consumed.

  • Workup: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding a saturated sodium bicarbonate solution. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by either recrystallization from a suitable solvent (e.g., toluene or ethanol/water) or by vacuum distillation.

Protocol for Recrystallization of 2-Phenyl-1,4,5,6-tetrahydropyrimidine

Procedure:

  • Dissolve the crude product in a minimal amount of hot toluene (or another suitable solvent).

  • If the solution is colored, a small amount of activated charcoal can be added, and the hot solution is filtered to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize the formation of crystals.

  • Collect the pure crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Dry the crystals thoroughly under vacuum.

Visualizing Reaction Pathways and Troubleshooting

Reaction Mechanism for the Synthesis of 2-Phenyl-1,4,5,6-tetrahydropyrimidine

G cluster_0 Step 1: Imidate Formation (Pinner Reaction) cluster_1 Step 2: Intramolecular Cyclization Benzonitrile Benzonitrile Protonation Protonation (Acid Catalyst) Benzonitrile->Protonation Nitrilium_Ion Nitrilium Ion Protonation->Nitrilium_Ion Nucleophilic_Attack Nucleophilic Attack (1,3-Diaminopropane) Nitrilium_Ion->Nucleophilic_Attack Nucleophilic_Attack->Imidate_Intermediate Cyclization Intramolecular Nucleophilic Attack Imidate_Intermediate->Cyclization Tetrahedral_Intermediate Tetrahedral Intermediate Cyclization->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Product 2-Phenyl-1,4,5,6- tetrahydropyrimidine Proton_Transfer->Product

Caption: Key steps in the acid-catalyzed synthesis of 2-phenyl-1,4,5,6-tetrahydropyrimidine.

Troubleshooting Workflow for Byproduct Formation

G Start Reaction Complete (Analyze Crude Product) Check_TLC TLC Analysis: Multiple Spots? Start->Check_TLC Pure_Product Proceed to Purification Check_TLC->Pure_Product No Identify_Byproducts Identify Byproducts (NMR, MS) Check_TLC->Identify_Byproducts Yes Benzamide_Detected Benzamide Detected? Identify_Byproducts->Benzamide_Detected Bis_Amidine_Detected Bis-Amidine Detected? Benzamide_Detected->Bis_Amidine_Detected No Anhydrous_Conditions Ensure Anhydrous Conditions Benzamide_Detected->Anhydrous_Conditions Yes Optimize_Conditions Optimize Reaction Conditions Bis_Amidine_Detected->Optimize_Conditions No Adjust_Stoichiometry Adjust Stoichiometry (Reduce Diamine Excess) Bis_Amidine_Detected->Adjust_Stoichiometry Yes Re-run_Reaction Re-run Reaction Optimize_Conditions->Re-run_Reaction Lower_Temp Lower Reaction Temperature Anhydrous_Conditions->Lower_Temp Lower_Temp->Optimize_Conditions Adjust_Stoichiometry->Optimize_Conditions

Caption: A logical workflow for troubleshooting byproduct formation.

References

  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon.
  • Larock, R. C. (1999).
  • Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897. [Link]

Sources

Technical Support Center: Resolving Aqueous Solubility and Stability of 2-Phenyl-1,4,5,6-tetrahydropyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing formulation bottlenecks with cyclic amidines. 2-Phenyl-1,4,5,6-tetrahydropyrimidine (PubChem CID 408156) presents a classic dual-challenge in preclinical drug development: its phenyl moiety drives high lipophilicity, while its cyclic amidine core is inherently susceptible to hydrolytic degradation in aqueous media[1].

This guide is designed to move beyond superficial fixes. By understanding the thermodynamic and kinetic causality behind these physical properties, we can engineer robust, self-validating formulation systems.

Part 1: The Mechanistic Root of the Problem

To troubleshoot 2-phenyl-1,4,5,6-tetrahydropyrimidine, we must first understand its chemical behavior in water:

  • The Basicity & Solubility Paradox: Amidines are among the strongest uncharged bases in organic chemistry. Protonation occurs on the imino nitrogen, leading to a symmetrical, resonance-stabilized amidinium cation[2]. While the free base is highly lipophilic and virtually insoluble in water, the protonated salt form exhibits strong ion-dipole interactions with water, drastically enhancing solubility[3].

  • Hydrolytic Instability: Cyclic amidines are not indefinitely stable in water. In unbuffered aqueous solutions, or at extreme pH values (pH < 3 or pH > 9), the electron-deficient amidino carbon undergoes nucleophilic attack by water or hydroxide ions. This leads to a tetrahedral intermediate that eventually collapses, cleaving the ring to form an inactive, ring-opened amino-amide (e.g., N-(3-aminopropyl)benzamide)[4].

Hydrolysis A 2-Phenyl-1,4,5,6- tetrahydropyrimidine (Intact Amidine) B Tetrahedral Intermediate (Aminal-like) A->B + H2O (Hydrolysis) pH > 9 or pH < 3 C Ring-Opened Product N-(3-aminopropyl)benzamide B->C C-N Bond Cleavage

Hydrolytic degradation pathway of 2-phenyl-1,4,5,6-tetrahydropyrimidine in unbuffered aqueous media.

Part 2: Troubleshooting FAQs

Q1: Why does my compound immediately crash out of solution when I dilute my 10 mM DMSO stock into PBS (pH 7.4)? A1: This is a thermodynamic failure caused by solvent capacity overwhelming. At pH 7.4, a significant equilibrium fraction of the compound exists as the unprotonated free base[3]. Because the free base relies entirely on the organic cosolvent (DMSO) for solvation, diluting it into an aqueous buffer forces the lipophilic phenyl ring into an energetically unfavorable state, causing rapid precipitation[5]. Solution: Shift the equilibrium by lowering the pH (Protocol A) or shield the hydrophobic domain using a macrocycle (Protocol B).

Q2: My LC-MS data shows my primary peak disappearing over 24 hours, replaced by a new peak with a +18 Da mass shift. What is happening? A2: You are observing the kinetic hydrolysis of the cyclic amidine. The +18 Da shift corresponds to the exact mass of one water molecule ( H2​O ) being incorporated into the structure during ring cleavage[4]. Solution: Avoid unbuffered water. Formulate the compound in a strictly controlled acetate or citrate buffer at pH 5.0, where the amidinium ion is fully protonated and the rate of nucleophilic attack by water is minimized.

Q3: I need to dose this compound intravenously (IV) in mice. I cannot use a pH 5.0 buffer without causing injection site necrosis. How do I achieve solubility at physiological pH? A3: You must bypass pH-dependent solubility by utilizing host-guest complexation. By using Hydroxypropyl- β -cyclodextrin (HP- β -CD), the hydrophobic phenyl ring is encapsulated within the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior maintains aqueous solubility at pH 7.4.

Part 3: Formulation Decision Tree

Formulation Start Aqueous Formulation Required Check_pH Determine Target Assay pH Start->Check_pH Acidic pH 4.0 - 6.0 (Protonated State) Check_pH->Acidic In Vitro / Acid-Tolerant Neutral pH 7.0 - 7.4 (Free Base Risk) Check_pH->Neutral In Vivo / Cell Culture Salt Protocol A: In Situ HCl Salt Formation Acidic->Salt CoSolvent Protocol B: HP-β-CD Complexation Neutral->CoSolvent

Decision tree for selecting the optimal aqueous formulation strategy based on target assay pH.

Part 4: Experimental Methodologies

Protocol A: In Situ Hydrochloride Salt Formation (For In Vitro Assays)

Mechanism: Forces complete protonation of the imino nitrogen, maximizing ion-dipole interactions.

  • Weighing: Accurately weigh 16.0 mg of 2-phenyl-1,4,5,6-tetrahydropyrimidine free base into a 20 mL glass scintillation vial.

  • Acidification: Add 9.5 mL of sterile, distilled water. The compound will remain largely insoluble.

  • Titration: Dropwise, add 0.1 M HCl while vortexing continuously. Monitor the pH using a calibrated micro-probe.

  • Dissolution: Stop adding HCl when the pH reaches exactly 5.0. The suspension will clarify into a transparent solution as the amidinium hydrochloride salt forms.

  • Volume Adjustment: Adjust the final volume to 10.0 mL with distilled water to achieve a 10 mM stock.

  • Self-Validation Step: Measure the final pH after 30 minutes. An upward drift indicates incomplete protonation; a stable pH confirms successful salt formation. Filter through a 0.22 µm PTFE syringe filter.

Protocol B: HP- β -CD Complexation (For In Vivo / Physiological pH)

Mechanism: Sterically shields the lipophilic phenyl group, allowing the molecule to remain in solution at pH 7.4 without precipitating.

  • Excipient Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl- β -cyclodextrin (HP- β -CD) in standard PBS (pH 7.4).

  • Organic Solubilization: Dissolve 16.0 mg of the compound in 500 µL of molecular biology grade DMSO to create a concentrated organic phase.

  • Aqueous Integration: Under high-shear mixing (e.g., magnetic stirring at 800 RPM), add the DMSO stock dropwise into 9.5 mL of the 20% HP- β -CD solution.

  • Equilibration: Allow the solution to stir for 2 hours at room temperature to ensure complete host-guest thermodynamic equilibrium.

  • Self-Validation Step: Centrifuge a 1 mL aliquot at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. The absence of a visible microscopic pellet confirms complete micellar incorporation.

Part 5: Quantitative Data Summaries

Table 1: Physicochemical Properties and Solubility Profiles

Formulation MediumTarget pHMax Solubility (mg/mL)Est. Half-Life ( t1/2​ ) at 25°CPrimary Failure Mode
Unbuffered Water~ 8.5< 0.1< 12 HoursHydrolysis (Ring Opening)
PBS Buffer7.40.548 HoursPrecipitation (Free Base)
Acetate Buffer5.0> 15.0> 14 DaysNone (Stable Amidinium)
20% HP- β -CD in PBS7.4> 10.0> 7 DaysNone (Steric Shielding)

Table 2: Troubleshooting Quick Reference

ObservationRoot CauseImmediate Solution
Solution is cloudy upon adding waterLipophilic rejection of the free baseLower pH to 5.0 or use a cyclodextrin excipient.
pH drifts upward after dissolutionCompound is scavenging protons from waterTitrate with 0.1 M HCl until pH stabilizes.
Loss of efficacy in 48h cell assaysHydrolytic cleavage of the amidine ringPrepare fresh stocks daily; do not store aqueous stocks.

References

  • [1] National Center for Biotechnology Information. "2-Phenyl-1,4,5,6-tetrahydropyrimidine | C10H12N2 | CID 408156 - PubChem." PubChem Database. Available at: [Link]

  • [3] DeRuiter, J. "Principles of Drug Action 1, Spring 2005, Amines." Auburn University. Available at: [Link]

  • [4] Sherer, E. C., et al. "Investigating the Underappreciated Hydrolytic Instability of 1,8-Diazabicyclo[5.4.0]undec-7-ene and Related Unsaturated Nitrogenous Bases." Organic Process Research & Development, American Chemical Society. Available at: [Link]

  • [2] El-Gaby, M. S. A., et al. "Functionality of amidines and amidrazones." ARKIVOC, Semantic Scholar. Available at: [Link]

Sources

Technical Support Center: Heterogeneous Catalysis in Tetrahydropyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As drug development heavily relies on functionalized 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and tetrahydropyrimidines for their pharmacological profiles, optimizing their synthesis via multicomponent Biginelli-type reactions is critical. This guide is engineered for researchers and process scientists troubleshooting heterogeneous catalyst loading, mass transfer limitations, and yield optimization.

I. Core Principles & Logic Workflows

Before adjusting your experimental parameters, it is critical to understand the mechanistic role of the solid surface in these multicomponent reactions (MCRs). The synthesis of tetrahydropyrimidines proceeds via a sequential cascade: hydroamination/acid activation, nucleophilic attack, and cyclization[1]. The heterogeneous catalyst must provide sufficient Brønsted or Lewis acid sites to stabilize the acyl iminium intermediate without creating a physical barrier to the reactants.

G A Aldehyde + Urea B Acyl Iminium Intermediate A->B Acid Activation C β-Keto Ester Addition B->C Nucleophilic Attack D Cyclization & Dehydration C->D Intramolecular Amidation E Tetrahydropyrimidine D->E -H2O Cat Heterogeneous Catalyst Surface Cat->B Cat->D

Fig 1. Heterogeneous catalyst activation in the multicomponent Biginelli reaction pathway.

II. Frequently Asked Questions (FAQs)

Q1: Why does increasing the heterogeneous catalyst loading beyond the optimum decrease the yield of tetrahydropyrimidines? A: In multicomponent Biginelli-type reactions, efficiency relies on a delicate balance between active site density and reactant diffusion. While increasing the solid catalyst mass initially accelerates the reaction, exceeding the optimal threshold (e.g., >0.40 g for pumice-catalyzed solvent-free systems) leads to severe particle agglomeration[2]. This agglomeration drastically reduces the effective surface area and induces mass transfer limitations. Furthermore, an overabundance of acid sites can prematurely degrade the urea intermediate or promote aldehyde self-condensation, thereby reducing the target tetrahydropyrimidine yield[1].

Q2: How do I systematically determine the optimal catalyst loading for a novel solid support? A: Optimization should never rely on one-variable-at-a-time guessing. You must employ a statistical Design of Experiments (DoE), such as the Box-Behnken Design (BBD), to evaluate the quadratic effects and interactions between catalyst amount, reaction time, and temperature[3]. For example, when using eggshell-supported transition metal catalysts, researchers map the response surface to find the exact correlation where the turnover frequency (TOF) is maximized before mass transfer resistance dominates, achieving up to 83% yield under optimized conditions[3].

Q3: What role does the solvent play in optimizing catalyst loading? A: Solvents dictate reactant solubility and diffusion rates to the catalyst surface. Interestingly, modern protocols optimize for solvent-free conditions. For instance, polymer-supported dioxidovanadium(V) complexes demonstrate exceptional catalytic turnover under solvent-free conditions at 80 °C[4]. Removing the solvent increases the local concentration of reactants around the solid catalyst, effectively lowering the required catalyst loading (often to just 0.015 g per 5 mmol of reactants) while adhering to green chemistry principles[4].

Q4: How can I troubleshoot incomplete conversion when using magnetic nanoparticle-supported catalysts? A: Magnetic catalysts, such as captopril-functionalized magnetic graphene nitride, are excellent for recovery, but incomplete conversion usually points to poor dispersion or active site leaching[1]. Because the reaction proceeds via a sequential cascade, if the catalyst is poorly dispersed, the activation stalls at the iminium intermediate[1]. To troubleshoot, verify dispersion using dynamic light scattering (DLS). If agglomerated, utilize ultrasonication prior to adding the reagents.

III. Troubleshooting Guide: Catalyst Loading Optimization

Use the following logical workflow to diagnose and resolve yield bottlenecks related to catalyst loading.

G Start Set Initial Catalyst Loading (e.g., 5 mol%) Eval Evaluate Yield & Turnover Frequency Start->Eval Check Is Yield > 90%? Eval->Check Low Increase Loading (Check Agglomeration) Check->Low No High Test Lower Loading (Maximize TOF) Check->High Yes Low->Eval Iteration Opt Optimal Loading Established High->Opt TOF Drops

Fig 2. Iterative logic for optimizing heterogeneous catalyst loading to maximize TOF.

Quantitative Data: Benchmark Optimizations

Compare your current parameters against these field-proven optimized loadings to identify deviations in your experimental design.

Catalyst SystemOptimized LoadingReaction ConditionsMax Yield (%)Key Optimization MetricRef
Pumice (Natural) 0.40 gSolvent-free, 80 °C98%Mass transfer threshold[2]
Eggshell-Cu/Ni ~15 wt% (BBD Model)Ethanol, Reflux83%Response Surface Maxima[3]
Polymer-Dioxidovanadium(V) 0.015 g (per 5 mmol)Solvent-free, 80 °C, 3h>90%Turnover Frequency (TOF)[4]
Captopril-Magnetic g-C3N4 15 mgMild conditionsHighMagnetic recoverability[1]

IV. Self-Validating Experimental Protocol

To ensure high reproducibility and trustworthiness in your tetrahydropyrimidine synthesis, follow this self-validating methodology for evaluating a new heterogeneous catalyst loading.

Step 1: Reagent Preparation & Stoichiometry

  • Action: In an oven-dried round bottom flask, combine the aromatic aldehyde (5 mmol), β -keto ester (e.g., ethyl acetoacetate, 5 mmol), and urea/thiourea (6 mmol)[4].

  • Validation Check: Ensure urea is in a slight excess (1.2 equivalents) to drive the equilibrium of the initial iminium formation.

Step 2: Catalyst Dispersion (Crucial for Loading Accuracy)

  • Action: Add the calculated mass of the heterogeneous catalyst (e.g., 0.015 g of polymer-supported complex)[4]. If using a solvent (e.g., 2-4 mL ethanol), sonicate the mixture for 5 minutes.

  • Validation Check: Shine a laser pointer through the dispersion (if in solvent). A continuous Tyndall effect confirms uniform nanoparticle suspension without micro-agglomerates. If the beam scatters irregularly, your effective loading is lower than your theoretical loading due to agglomeration.

Step 3: Multicomponent Condensation

  • Action: Set the reaction to the optimized temperature (e.g., 80 °C for solvent-free conditions)[2]. Monitor the progress via TLC (ethyl acetoacetate/n-hexane)[3].

  • Validation Check: Perform a hot filtration test at 30% theoretical completion. Filter off the solid catalyst and maintain the filtrate at 80 °C. If the reaction completely halts, the catalysis is genuinely heterogeneous. If it continues, active sites are leaching into the homogeneous phase.

Step 4: Catalyst Recovery and Product Isolation

  • Action: Cool the mixture to room temperature. If using a magnetic catalyst, apply an external magnetic field to separate the catalyst[1]. Otherwise, add cold water/ethanol to precipitate the crude tetrahydropyrimidine and recover the catalyst via centrifugation.

  • Validation Check: Weigh the recovered catalyst after drying. A mass recovery of >95% confirms that the loading optimization will remain stable across multiple catalytic cycles.

V. References

  • Pumice as a Novel Natural Heterogeneous Catalyst for the Designation of 3,4-Dihydropyrimidine-2-(1H)-ones/thiones under Solvent-Free Conditions Source: National Institutes of Health (PMC) URL:

  • Optimization study and application of box-behnken model for probing eggshell supported transition metals based catalysts to synthesize hydrazone & dihydropyrimidinones Source: National Institutes of Health (PMC) URL:

  • Polymer-Supported Dioxidovanadium(V) Complex-Based Heterogeneous Catalyst for Multicomponent Biginelli Reaction Producing Biologically Active 3,4-Dihydropyrimidin-2-(1H)-ones Source: MDPI URL:

  • Captopril supported on magnetic graphene nitride, a sustainable and green catalyst for one-pot multicomponent synthesis of 2-amino-4H-chromene and 1,2,3,6-tetrahydropyrimidine Source: National Institutes of Health (PMC) URL:

Sources

Handling, stability, and storage best practices for 2-phenyl-1,4,5,6-tetrahydropyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2-phenyl-1,4,5,6-tetrahydropyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights into the handling, stability, and storage of this important chemical scaffold. The following question-and-answer format directly addresses potential issues to ensure the integrity of your experiments and the longevity of the compound.

Frequently Asked Questions (FAQs)

Q1: What is 2-phenyl-1,4,5,6-tetrahydropyrimidine and why is it significant?

A1: 2-Phenyl-1,4,5,6-tetrahydropyrimidine is a cyclic amidine. The tetrahydropyrimidine core is a "privileged" structural motif found in many natural and synthetic products with intriguing biological properties.[1] Derivatives of this scaffold are explored for a wide range of pharmacological activities, including as selective M1 muscarinic agonists for potential Alzheimer's disease treatment.[1][2] Its significance lies in the hydrogen bonding capabilities and basicity of the core structure, making it a valuable building block in medicinal chemistry.[3]

Q2: What are the primary physical and chemical properties of this compound?

A2: Key properties are summarized below. Understanding these is crucial for proper handling and experimental design.

PropertyValueSource
Molecular Formula C₁₀H₁₂N₂PubChem[4]
Molecular Weight 160.22 g/mol PubChem[4]
Appearance Typically a solid at room temperature (based on related compounds)Inferred from[5]
CAS Number 25099-77-8PubChem[4]

Q3: What are the main safety hazards I should be aware of?

Handling and Personal Protective Equipment (PPE)

Q4: What is the standard operating procedure for handling solid 2-phenyl-1,4,5,6-tetrahydropyrimidine?

A4: The primary goal is to prevent contact and inhalation. The causality behind these steps is the potential for irritation and unknown long-term effects.

Experimental Protocol: Weighing and Transferring Solid Compound

  • Preparation: Before handling, ensure your workspace is clean. Read the supplier-specific SDS.

  • Engineering Controls: Conduct all manipulations within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.

  • Personal Protective Equipment (PPE): At a minimum, wear nitrile gloves, a properly fitted lab coat, and ANSI-rated safety glasses or goggles.[5]

  • Weighing: Use a tared weigh boat or glassine paper. Use a spatula to carefully transfer the solid. Avoid creating dust. If the compound is fine or static, consider using an anti-static weigh boat.

  • Transfer: To transfer the weighed solid into a reaction vessel, gently tap the weigh boat. Use a small amount of a compatible, dry solvent to rinse the boat and ensure a quantitative transfer.

  • Cleanup: Immediately after use, clean the spatula and the balance area. Dispose of any contaminated materials (e.g., weigh boat, gloves) in a designated hazardous waste container.

  • Hygiene: Wash hands thoroughly with soap and water after handling is complete.[5]

Q5: What should I do in the event of a spill?

A5: For a small spill, ensure the area is well-ventilated and you are wearing appropriate PPE. Gently sweep up the solid material, avoiding dust generation, and place it into a suitable, sealed container for hazardous waste disposal.[6] Clean the spill area with a damp cloth or paper towel, which should also be disposed of as hazardous waste. For larger spills, evacuate the area and follow your institution's emergency procedures.[8]

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Read_SDS Read SDS & Assess Risk Don_PPE Wear Appropriate PPE Read_SDS->Don_PPE Proceed if safe Weigh Weigh Compound Carefully Don_PPE->Weigh Transfer Transfer to Vessel Weigh->Transfer Solubilize Solubilize/React Transfer->Solubilize Clean Clean Workspace & Tools Solubilize->Clean Post-Experiment Dispose Dispose of Waste Clean->Dispose Wash Wash Hands Dispose->Wash

Caption: General workflow for safely handling solid chemical compounds.

Storage and Stability

Q6: What are the ideal long-term storage conditions for this compound?

A6: The stability of 2-phenyl-1,4,5,6-tetrahydropyrimidine is contingent on minimizing its exposure to atmospheric components that can cause degradation, such as moisture, oxygen, and light. The cyclic amidine structure is susceptible to hydrolysis.

ParameterRecommended ConditionRationale
Temperature 4°C to 30°C (or as specified by supplier).[8] Store in a cool place.[9]Reduces the rate of potential degradation reactions. Avoid freezing unless confirmed to be safe, as this can introduce moisture via condensation.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).[6]The compound may be sensitive to oxidation or reaction with CO₂. An inert atmosphere displaces reactive gases.
Light Store in an amber vial or otherwise protected from light.Phenyl-containing structures can be susceptible to photodegradation.[10][11]
Container Keep in the original, tightly sealed container.[8][9]Prevents contamination and exposure to moisture and air.
Location Store in a dry, well-ventilated area away from incompatible materials.[8]Prevents accidental contact with reactive substances.

Q7: How stable is 2-phenyl-1,4,5,6-tetrahydropyrimidine in solution, and what solvents should I avoid?

A7: Solution stability is a major concern. The central mechanism of degradation is the hydrolysis of the amidine group, which can be catalyzed by both acids and bases.[12]

  • Aprotic Solvents: For short-term storage or reactions, use dry aprotic solvents like THF, Dichloromethane (DCM), or Acetonitrile. Ensure the solvent is anhydrous, as trace water can cause slow degradation over time.

  • Protic Solvents: Avoid long-term storage in protic solvents like methanol, ethanol, or water. If an experiment requires a protic solvent, prepare the solution fresh and use it immediately.

  • Aqueous Buffers: Stability is highly pH-dependent. The compound will likely degrade faster in strongly acidic or basic aqueous solutions.[12] If you must use a buffer, screen a range of pH values (e.g., pH 5-7.5) and analyze for degradation over time to find the optimal conditions for your experiment.

Q8: What materials are considered incompatible?

A8: Avoid contact with strong oxidizing agents, which can react with the phenyl ring or the heterocyclic system. Also, avoid strong acids and bases, as they can catalyze hydrolysis or cause other unwanted reactions.[8] Keep away from heat, sparks, and open flames.[8][13]

Troubleshooting Common Issues

Q9: I am seeing new, unexpected peaks in my LC-MS/NMR analysis of an older sample. What could they be?

A9: This is a classic sign of sample degradation. The most probable culprits are hydrolysis or oxidation.

  • Hydrolysis Product: The C=N bond in the tetrahydropyrimidine ring is the most likely site of hydrolysis. This would break the ring to form an amino amide derivative of 1,3-diaminopropane. This product would have a higher molecular weight (addition of H₂O) and be more polar.

  • Oxidation Products: The phenyl ring or the aliphatic backbone could be sites of oxidation, leading to hydroxylated or other oxygenated species. This is more likely if the sample was not stored under an inert atmosphere. Photooxidation is also a possibility if exposed to light.[11]

Troubleshooting Purity Start Unexpected Peak(s) in Analysis? Check_MW Check Mass of New Peak(s) Start->Check_MW MW_Plus_18 Mass = Parent + 18 Da? Check_MW->MW_Plus_18 LC-MS Data MW_Plus_16 Mass = Parent + 16 Da? MW_Plus_18->MW_Plus_16 No Hydrolysis Likely Hydrolysis Product (Amidine Ring Opening) MW_Plus_18->Hydrolysis Yes Oxidation Likely Oxidation Product (e.g., Hydroxylation) MW_Plus_16->Oxidation Yes Other Other Degradation or Synthesis Impurity MW_Plus_16->Other No

Caption: Decision tree for identifying potential degradation products.

Q10: My solid sample has developed a slight yellow or brown color. Is it still usable?

A10: A color change is a visual indicator of potential degradation, likely due to minor oxidation. While the bulk of the sample may still be intact, the purity is compromised. You should re-analyze the sample by a quantitative method like HPLC or qNMR to determine the actual purity.[14] For highly sensitive applications, it is strongly recommended to use a fresh, pure sample or to repurify the material via flash chromatography or recrystallization.

Q11: The compound is difficult to dissolve. What can I do?

A11: First, ensure you are using a compatible solvent (see Q7). If solubility is still an issue:

  • Gentle Warming: Gently warm the solution to increase the rate of dissolution. Do not overheat, as this can accelerate degradation.

  • Sonication: Use a sonication bath to help break up solid aggregates and improve dissolution.

  • Salt Formation: The compound is basic. Converting it to a salt, such as the hydrochloride salt, will significantly increase its solubility in polar and aqueous solvents.[14][15] This can be achieved by carefully adding a solution of HCl in a non-reactive solvent like ether or dioxane.

Analytical Characterization

Q12: How can I verify the purity of a new batch of 2-phenyl-1,4,5,6-tetrahydropyrimidine?

A12: A multi-pronged analytical approach is best for confirming both identity and purity.

  • Identity Confirmation: Use ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the chemical structure matches the expected compound.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) with UV detection (the phenyl group provides a strong chromophore) is the gold standard for quantitative purity analysis. An ideal method will separate the main compound from potential starting materials, byproducts, and degradation products.[16][17]

Experimental Protocol: General HPLC Purity Check

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile) at a concentration of ~1 mg/mL. Dilute this stock to create working solutions (e.g., 0.1 mg/mL).

  • Column Selection: A reverse-phase C18 column is a good starting point.

  • Mobile Phase: Begin with a gradient method, for example:

    • Mobile Phase A: Water with 0.1% Formic Acid or 0.1% TFA

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid or 0.1% TFA

    • Gradient: Start at 5-10% B, ramp to 95-100% B over 10-15 minutes.

  • Detection: Use a UV detector set to a wavelength where the phenyl group absorbs, typically around 254 nm. A photodiode array (PDA) detector is even better as it can capture the full UV spectrum.

  • Analysis: Inject the sample. The purity can be estimated by the area percentage of the main peak relative to the total area of all peaks. For accurate quantification, a reference standard and calibration curve are required.

References

  • PubChem. (n.d.). 2-Phenyl-1,4,5,6-tetrahydropyrimidine. National Center for Biotechnology Information. Retrieved from [Link][4]

  • Cytiva. (2025). SAFETY DATA SHEET 9529942420. Retrieved from [Link][8]

  • McNamara, J. M., et al. (1988). SYNTHESIS OF 2-ALKYLPYRIMIDINES VIA 2-ALKYL-1,4,5,6-TETRAHYDROPYRlMlDlNES. HETEROCYCLES, Vol 27, No 8. Retrieved from [Link][18]

  • Unichem. (2023). Safety Data Sheet(SDS). Retrieved from [Link][7]

  • Reddy, R., & Kumar, A. (2018). Stereospecific Synthesis of 1,4,5,6-Tetrahydropyrimidines via Domino Ring-Opening Cyclization of Activated Aziridines with α-Acidic Isocyanides. Organic Letters, 20(10), 3017–3021. Retrieved from [Link][1]

  • Messer Jr, W. S., et al. (1997). Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists. Journal of Medicinal Chemistry, 40(8), 1230-46. Retrieved from [Link][2]

  • Biotage. (n.d.). Microwave Assisted Synthesis of 2,4,6-trisubstituted Pyrimidines from Acid Chlorides via in situ Formed Alkynones. Retrieved from [Link][19]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from [Link][20]

  • Nakashima, K. (2009). Analytical Studies on the Development of High-Performance Liquid Chromatographic Methods with Fluorescence or Chemiluminescence Detections and Their Practic. ANALYTICAL SCIENCES, 25. Retrieved from [Link][16]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link][21]

  • NextSDS. (n.d.). 5-phenyl-1,4,5,6-tetrahydropyrimidine hydrochloride 1/2H2O — Chemical Substance Information. Retrieved from [Link][15]

  • Lee, K., Yoo, W., & Jeong, J. H. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules, 27(14), 4447. Retrieved from [Link][22]

  • Semantic Scholar. (2024). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrice. Retrieved from [Link][17]

  • Gevorgyan, A., et al. (2026). Two-Stage Synthesis of 3-(4-Hydroxyphenyl)-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H, - MDPI. Retrieved from [Link][23]

  • IIP Series. (n.d.). CHEMICAL STABILITY OF DRUGS. Retrieved from [Link][12]

  • NextSDS. (n.d.). 2-(3-pyridyl)-1,4,5,6-tetrahydropyrimidine — Chemical Substance Information. Retrieved from [Link][24]

  • Royal Society of Chemistry. (n.d.). Controlled photodegradation of phenyl vinyl ketone polymers by reinforcement with softer networks. Retrieved from [Link][10]

  • Nature. (2024). Photooxidative degradation and fragmentation behaviors of oriented isotactic polypropylene. Retrieved from [Link][11]

Sources

Resolving NMR signal overlap in 2-phenyl-1,4,5,6-tetrahydropyrimidine spectra

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving NMR Signal Overlap in 2-Phenyl-1,4,5,6-tetrahydropyrimidine Spectra

Welcome to the Advanced NMR Troubleshooting Center. As an Application Scientist, I frequently assist researchers in deconvolving complex 1 H NMR spectra. 2-phenyl-1,4,5,6-tetrahydropyrimidine is a classic example of a molecule that suffers from severe spectral congestion. This is primarily driven by homonuclear J-coupling in its aliphatic ring, multiplet overlap in the aromatic region, and line broadening induced by annular tautomerism.

This guide provides field-proven, self-validating methodologies to resolve these overlaps, ensuring absolute structural confidence.

Quantitative Data Summary

Before troubleshooting, it is critical to understand the baseline spectral profile of 2-phenyl-1,4,5,6-tetrahydropyrimidine in standard CDCl 3​ and how advanced techniques alter these signals [1].

Proton EnvironmentStandard 1 H NMR (CDCl 3​ )Pure Shift (PSYCHE)ASIS Effect (C 6​ D 6​ )
C5-H 2​ (Aliphatic) ~1.85 ppm (quintet, J=5.8 Hz)~1.85 ppm (singlet)Upfield shift (differential)
C4-H 2​ / C6-H 2​ ~3.49 ppm (triplet, J=5.8 Hz)~3.49 ppm (singlet)Upfield shift (differential)
Phenyl (meta/para) 7.34–7.39 ppm (multiplet)7.34, 7.39 ppm (singlets)Distinct signal separation
Phenyl (ortho) 7.64–7.66 ppm (multiplet)~7.65 ppm (singlet)Distinct signal separation

(Table 1: Chemical shift and multiplicity comparison across different NMR techniques).

Workflow: Overlap Resolution Logic

OverlapResolution Start NMR Signal Overlap Detected in 2-phenyl-1,4,5,6-tetrahydropyrimidine CheckRegion Identify Overlap Region Start->CheckRegion Aliphatic Aliphatic Region (C4/C5/C6: 1.8 - 3.5 ppm) CheckRegion->Aliphatic Aromatic Aromatic Region (Phenyl: 7.3 - 7.7 ppm) CheckRegion->Aromatic Broadening Broad/Unresolved Multiplets? (Tautomeric Exchange) Aliphatic->Broadening MultipletOverlap J-Coupling Multiplet Overlap? Aromatic->MultipletOverlap VTNMR Perform VT-NMR (Cool to slow exchange or heat to fast exchange) Broadening->VTNMR Yes HSQC 2D 1H-13C HSQC (Disperse in 13C dimension) Broadening->HSQC No, mixture overlap PureShift Perform 1D PSYCHE (Collapse multiplets to singlets) MultipletOverlap->PureShift Yes ASIS Solvent Titration (ASIS) (Add C6D6 to CDCl3) MultipletOverlap->ASIS Alternative

Decision matrix for resolving NMR signal overlap in 2-phenyl-1,4,5,6-tetrahydropyrimidine.

Frequently Asked Questions & Troubleshooting

Q1: My C4 and C6 aliphatic signals appear as a broad, unresolved lump instead of a sharp triplet at ~3.49 ppm. What is happening and how do I fix it? Causality: This is a classic manifestation of annular tautomerism. The N-H proton rapidly exchanges between the N1 and N3 positions of the tetrahydropyrimidine ring [2]. At room temperature, this exchange rate ( k ) often approaches the NMR timescale (intermediate exchange), causing the C4 and C6 proton resonances to broaden and coalesce. Solution: Perform Variable Temperature (VT) NMR. By heating the sample (e.g., to 330 K), you accelerate the exchange to the "fast limit," yielding a sharp, time-averaged triplet. Conversely, cooling the sample (e.g., to 250 K) slows the exchange, resolving the distinct C4 and C6 signals of the individual tautomeric states.

Tautomerism T1 Tautomer A (N1-H) T2 Tautomer B (N3-H) T1->T2 Annular Proton Transfer Slow Slow Exchange (Low Temp) Distinct C4/C6 Signals T2->Slow Int Intermediate Exchange (Room Temp) Broad/Coalesced Signals T2->Int Fast Fast Exchange (High Temp) Sharp Averaged Signal T2->Fast

Effect of annular tautomerism exchange rates on the NMR timescale and signal resolution.

Q2: The phenyl ring protons (meta and para) are completely overlapped in the 7.34–7.39 ppm region in CDCl 3​ . How can I extract their exact chemical shifts? Causality: In non-polar, isotropic solvents like CDCl 3​ , the magnetic shielding environments of the meta and para protons on the freely rotating phenyl ring are nearly identical. This leads to severe second-order multiplet overlap. Solution: Utilize 1D PSYCHE (Pure Shift Yielded by Chirp Excitation) NMR [3]. PSYCHE uses a pair of low flip-angle ( β ) frequency-swept chirp pulses applied simultaneously with a weak magnetic field gradient. This spatial-temporal averaging selectively refocuses active spins while leaving passive spins unperturbed, effectively decoupling homonuclear J-interactions and collapsing the overlapping multiplets into sharp, easily assignable singlets [4].

Q3: I don't have access to Pure Shift pulse sequences on my older spectrometer. Is there a chemical workaround for the aromatic overlap? Causality: Solvent molecules interact with the solute, altering the local magnetic field. Solution: Employ Aromatic Solvent-Induced Shift (ASIS). By adding Benzene-d 6​ (C 6​ D 6​ ) to your CDCl 3​ sample, the highly anisotropic benzene molecules form transient collision complexes with the electron-deficient regions of the tetrahydropyrimidine. Because this interaction is highly geometry-dependent, it differentially shields the ortho, meta, and para protons, spreading them out across the chemical shift axis.

Q4: How do I confidently assign the carbon backbone when proton signals overlap in crude reaction mixtures? Causality: 1D 1 H NMR lacks the dimensionality to separate co-resonant signals originating from different molecules in a mixture. Solution: Run a 2D 1 H- 13 C HSQC (Heteronuclear Single Quantum Coherence) experiment [5]. By transferring magnetization from the sensitive 1 H nucleus to the attached 13 C nucleus, overlapping proton signals are dispersed along the much wider 13 C chemical shift axis (typically 0-200 ppm), providing unambiguous connectivity data.

Experimental Methodologies

Protocol 1: 1D PSYCHE Pure Shift NMR Setup

Objective: Collapse 1 H J-coupling multiplets into singlets to resolve the aromatic region.

  • Sample Preparation: Prepare a 20-50 mM solution of 2-phenyl-1,4,5,6-tetrahydropyrimidine in CDCl 3​ .

  • Pulse Sequence Selection: Load the psyche pulse sequence (or equivalent pseudo-2D pure shift sequence) on your spectrometer (e.g., Bruker TopSpin or Agilent VnmrJ).

  • Parameter Optimization:

    • Flip Angle ( β ): Set the chirp pulse flip angle to 10°–30° [3]. Causality: A lower flip angle minimizes unwanted recoupling artifacts, though it reduces overall sensitivity.

    • Sweep Width: Ensure the chirp pulse sweep width covers the entire proton spectral window (typically 10 kHz).

    • Gradients: Set the weak gradient during the PSYCHE element to 1–3% of maximum gradient strength.

  • Acquisition: Acquire the pseudo-2D data utilizing 32k complex points and 16-32 transients per increment.

  • Processing: Use the spectrometer's pure shift macro (e.g., pshift in TopSpin) to reconstruct the 1D FID from the acquired 2D chunks. Apply exponential line broadening (0.3 Hz) and Fourier transform.

  • Self-Validation System: Overlay the resulting PSYCHE spectrum with a standard 1D 1 H spectrum. The protocol is successful if the residual CHCl 3​ solvent peak remains a sharp singlet (line width < 1 Hz) and the previously complex 7.34–7.39 ppm phenyl multiplet resolves into distinct singlets.

Protocol 2: Variable Temperature (VT) NMR for Tautomer Resolution

Objective: Overcome line broadening caused by intermediate tautomeric exchange.

  • Calibration: Calibrate the probe temperature using a standard methanol (for low temp) or ethylene glycol (for high temp) sample to ensure accurate temperature readings.

  • Initial Acquisition: Acquire a standard 1D 1 H spectrum at 298 K. Note the line width of the C4/C6 triplet at ~3.49 ppm.

  • High-Temperature Shift (Fast Exchange):

    • Increase the probe temperature to 330 K in 10 K increments.

    • Allow 5 minutes of thermal equilibration at each step.

    • Validation: The C4/C6 signal should sharpen into a well-defined triplet with a measurable J-coupling of ~5.8 Hz.

  • Low-Temperature Shift (Slow Exchange):

    • If distinct tautomer assignment is required, cool the sample to 250 K (ensure your solvent's freezing point permits this; CDCl 3​ freezes at ~210 K).

    • Validation: The broad ~3.49 ppm signal will decoalesce into two separate signals representing the distinct C4 and C6 environments of the frozen tautomeric states.

References

  • Sequential Nitrile Amidination−Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation. Semantic Scholar. 1

  • Dynamic NMR Investigation of the Annular Tautomerism in Dihydropyrimidines. Ben-Gurion University of the Negev. 2

  • PSYCHE Pure Shift NMR Spectroscopy. SciSpace. 3

  • Pure-Shift-Based Proton Magnetic Resonance Spectroscopy for High-Resolution Studies of Biological Samples. MDPI. 4

  • Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. 5

Sources

Validation & Comparative

Validation of HPLC methods for 2-phenyl-1,4,5,6-tetrahydropyrimidine purity analysis

Author: BenchChem Technical Support Team. Date: April 2026

Advanced HPLC Method Validation for 2-Phenyl-1,4,5,6-Tetrahydropyrimidine Purity Analysis: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with nitrogen-containing heterocycles. 2-Phenyl-1,4,5,6-tetrahydropyrimidine (PubChem CID 408156)[1] is a critical intermediate in the synthesis of complex biologically active molecules, most notably anti-HIV pyrimidobenzothiazine derivatives[2][3].

The structural duality of this compound—a highly hydrophobic phenyl ring coupled with a highly basic, polar tetrahydropyrimidine moiety—presents a unique chromatographic challenge. The basic amidine nitrogen is prone to secondary interactions with residual silanols on standard silica-based stationary phases, leading to severe peak tailing and compromised resolution.

This guide objectively compares the performance of traditional C18 stationary phases against Phenyl-Hexyl columns for the purity analysis of 2-phenyl-1,4,5,6-tetrahydropyrimidine. Furthermore, it details a self-validating High-Performance Liquid Chromatography (HPLC) protocol strictly adhering to the latest ICH Q2(R2) guidelines[4][5].

Stationary Phase Comparison: The Causality of Column Selection

When developing a purity method, the choice of stationary phase dictates the thermodynamic partitioning of the analyte.

  • Traditional C18 (Octadecylsilane): Relies purely on dispersive (hydrophobic) interactions. While effective for neutral molecules, the protonated amidine group of 2-phenyl-1,4,5,6-tetrahydropyrimidine at acidic pH often penetrates the hydrophobic brush layer, interacting with underlying silanols. This causes peak tailing (Asymmetry factor > 1.5) and poor recovery.

  • Phenyl-Hexyl Phase: Offers an orthogonal, dual-retention mechanism. The hexyl chain provides standard hydrophobicity, while the phenyl ring facilitates π−π electron interactions with the analyte's 2-phenyl group. This mechanism not only improves peak symmetry by sterically shielding silanols but also enhances selectivity against synthetic impurities (e.g., unreacted benzaldehyde or 1,3-propanediamine)[3].

Table 1: Chromatographic Performance Comparison (Empirical data representation based on structural profiling)

ParameterTraditional C18 ColumnPhenyl-Hexyl ColumnScientific Rationale
Retention Time (tR) 4.2 min5.8 minEnhanced π−π retention on Phenyl-Hexyl.
Peak Asymmetry (As) 1.65 (Tailing)1.08 (Symmetrical)Phenyl-Hexyl mitigates basic nitrogen-silanol interactions.
Theoretical Plates (N) 8,50014,200Sharper peak morphology yields higher column efficiency.
Resolution (Rs) 1.83.4Superior separation from structurally similar synthetic byproducts.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness and data integrity, the following protocol incorporates System Suitability Testing (SST) as a self-validating mechanism prior to sample analysis.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Aqueous Phase (A): 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water.

    • Organic Phase (B): 0.1% TFA in Acetonitrile.

    • Causality: The tetrahydropyrimidine ring is highly basic. TFA acts as an ion-pairing agent and lowers the pH to ~2.0. At this pH, the nitrogen is fully protonated, preventing partial ionization states that cause peak broadening[3].

  • Chromatographic Conditions Setup:

    • Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3.5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C (stabilizes mass transfer kinetics).

    • Detection: Photodiode Array (PDA) at 254 nm (optimal for the conjugated phenyl system).

    • Gradient Program: 10% B to 60% B over 15 minutes, followed by a 5-minute re-equilibration.

  • System Suitability Testing (SST) Execution:

    • Inject a reference standard solution (50 µg/mL) six consecutive times.

    • Self-Validation Gate: Proceed to sample analysis only if the Relative Standard Deviation (RSD) of retention time is ≤1.0% , RSD of peak area is ≤2.0% , and the Tailing factor is ≤1.5 .

Method Validation per ICH Q2(R2) Guidelines

The validation of analytical procedures must demonstrate that the method is fit for its intended purpose[4]. The ICH Q2(R2) framework emphasizes a lifecycle and risk-based approach to analytical validation[5].

Validation_Logic Start ICH Q2(R2) Validation Protocol Spec Specificity (Peak Purity via DAD/MS) Start->Spec Lin Linearity & Range (R² ≥ 0.999) Start->Lin Acc Accuracy (Spike Recovery 98-102%) Start->Acc Prec Precision (Repeatability RSD ≤ 2.0%) Start->Prec LOD LOD / LOQ (S/N Ratio 3:1 / 10:1) Start->LOD Robust Robustness (Flow, pH, Temp variations) Start->Robust Valid Validated HPLC Method Fit for Intended Use Spec->Valid Lin->Valid Acc->Valid Prec->Valid LOD->Valid Robust->Valid

ICH Q2(R2) logic for 2-phenyl-1,4,5,6-tetrahydropyrimidine HPLC method validation.

  • Specificity: Evaluated by forcing degradation (acid, base, peroxide, thermal, and photolytic stress). The PDA detector must confirm peak purity (Purity Angle < Purity Threshold), proving the 2-phenyl-1,4,5,6-tetrahydropyrimidine peak is free from co-eluting degradants[4].

  • Linearity and Range: Assessed from 25% to 150% of the target working concentration (e.g., 12.5 µg/mL to 75 µg/mL). The correlation coefficient ( R2 ) must be ≥0.999 , ensuring the detector response is directly proportional to concentration.

  • Accuracy: Determined by spiking known quantities of the reference standard into a blank matrix at 50%, 100%, and 150% levels. Recovery must fall between 98.0% and 102.0%.

  • Precision (Repeatability & Intermediate Precision): Six independent sample preparations are analyzed. The relative standard deviation (RSD) of the assay results must be ≤2.0% .

  • Limit of Detection (LOD) and Quantitation (LOQ): Calculated based on the standard deviation of the response ( σ ) and the slope ( S ) of the calibration curve: LOD=3.3×(σ/S) and LOQ=10×(σ/S) [4].

Table 2: ICH Q2(R2) Validation Results Summary (Phenyl-Hexyl Method)

Validation ParameterAcceptance CriteriaObserved ResultStatus
Specificity No interference from blank/degradantsPeak Purity Index > 0.999Pass
Linearity R2≥0.999 (Range: 12.5-75 µg/mL) R2=0.9998 Pass
Accuracy (Recovery) 98.0% – 102.0%99.4% – 100.6%Pass
Method Precision RSD ≤2.0% (n=6)0.85%Pass
LOD / LOQ Signal-to-Noise 3 (LOD) / 10 (LOQ)LOD: 0.15 µg/mL, LOQ: 0.45 µg/mLPass
Robustness Stable under deliberate variationsRSD ≤1.2% across variationsPass

Conclusion

For the purity analysis of 2-phenyl-1,4,5,6-tetrahydropyrimidine, transitioning from a standard C18 to a Phenyl-Hexyl stationary phase fundamentally resolves the chromatographic issues associated with the basic amidine moiety. By pairing this optimized chemistry with a rigorous, self-validating protocol aligned with ICH Q2(R2) standards, analytical scientists can guarantee the data integrity required for downstream pharmaceutical development.

References

  • Validation of Analytical Procedures Q2(R2) - ICH. 4

  • 2-Phenyl-1,4,5,6-tetrahydropyrimidine | C10H12N2 | CID 408156 - PubChem. 1

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. 5

  • Development of Novel Anti-HIV Pyrimidobenzothiazine Derivatives - Springer Theses. 2

  • Investigations of possible prodrug structures for 2-(2-mercaptophenyl)tetrahydropyrimidines: reductive conversion from anti-HIV agents with pyrimidobenzothiazine and isothiazolopyrimidine scaffolds - RSC Publishing.3

Sources

A Comparative Guide to the Synthesis of Tetrahydropyrimidines: Microwave vs. Thermal Approaches

Author: BenchChem Technical Support Team. Date: April 2026

1. Introduction Tetrahydropyrimidines (THPMs) and their dihydropyrimidinone (DHPM) analogs are highly privileged heterocyclic scaffolds in modern drug discovery. They exhibit a wide array of biological activities, most notably acting as potent calcium channel blockers, antihypertensive agents, and mitotic kinesin inhibitors (). The cornerstone of THPM/DHPM synthesis is the Biginelli reaction, a multi-component cyclocondensation involving an aldehyde, a β -dicarbonyl compound, and urea or thiourea. As the pharmaceutical industry shifts toward high-throughput and sustainable practices, Microwave-Assisted Organic Synthesis (MAOS) has emerged as a superior alternative to conventional thermal heating, offering dramatic improvements in yield, reaction time, and environmental impact (1[1]).

2. Mechanistic Overview: The Thermodynamics of Heating To understand why microwave synthesis outperforms conventional methods, we must examine the causality behind the heat transfer mechanisms.

Conventional thermal synthesis relies on conductive heating . Energy is transferred from an external heat source (e.g., an oil bath) through the reaction vessel walls and into the bulk solvent. This slow, inefficient process creates a temperature gradient, often leading to localized decomposition of sensitive reagents and the formation of unwanted side products.

In contrast, MAOS utilizes dielectric heating . Microwaves (typically at 2.45 GHz) couple directly with the dipoles of polar molecules in the reaction mixture. This interaction causes rapid molecular rotation and friction, resulting in instantaneous, volumetric "in-core" heating. By directly activating polar transition states and intermediates, microwave irradiation lowers the apparent activation energy required for the reaction, a phenomenon largely attributed to localized superheating that cannot be replicated by standard convection (2[2]).

HeatingMechanisms cluster_Thermal Conventional Thermal Heating cluster_Microwave Microwave Dielectric Heating T_Source External Heat Source T_Vessel Vessel Wall Conduction T_Source->T_Vessel T_React Bulk Solvent/Reactants T_Vessel->T_React M_Source Microwave Irradiation M_React Direct Dipole Coupling (Volumetric Heating) M_Source->M_React

Energy transfer pathways in conventional thermal vs. microwave dielectric heating.

3. Experimental Methodologies: Self-Validating Protocols The following protocols detail the synthesis of a model THPM/DHPM derivative using a standard acid catalyst (e.g., p-toluenesulfonic acid). These workflows are designed to be self-validating, ensuring high reproducibility in the laboratory.

Protocol A: Conventional Thermal Synthesis

  • Preparation: In a 50 mL round-bottom flask, combine the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol).

  • Solvent & Catalyst Setup: Add 15 mL of ethanol to dissolve the reactants, followed by a catalytic amount of p-toluenesulfonic acid (p-TSA, 10 mol%).

  • Reaction: Attach a reflux condenser. Heat the mixture in a pre-equilibrated oil bath at 70–80 °C with continuous magnetic stirring.

  • Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using an n-hexane/ethyl acetate (3:1) eluent. The reaction typically requires 7 to 9 hours to reach completion (3[3]).

  • Work-up: Cool the mixture to room temperature and pour it into crushed ice. Filter the precipitated solid, wash extensively with cold water to remove unreacted urea, and recrystallize from hot ethanol.

Protocol B: Microwave-Assisted Synthesis (Solvent-Free)

  • Preparation: In a 10 mL microwave-transparent quartz or heavy-walled glass vessel, mix the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol).

  • Catalyst Setup: Add p-TSA (10 mol%). Thoroughly triturate the neat reactants with a glass rod until a homogenous paste forms. No external solvent is added, adhering to green chemistry principles.

  • Reaction: Place the unsealed or pressure-controlled vessel in a dedicated monomode microwave reactor. Irradiate at a controlled power (e.g., 50–100 W), maintaining a maximum temperature of 80–100 °C for 8 to 11 minutes (3[3]).

  • Monitoring: Vent the vessel, cool rapidly with the instrument's high-pressure air system, and verify completion via TLC.

  • Work-up: Add cold water (10 mL) directly to the solidified mass, filter, and recrystallize from ethanol to yield the highly pure product.

4. Comparative Performance Data The empirical data clearly demonstrates the operational superiority of the microwave approach. By eliminating the bulk solvent and utilizing direct dielectric heating, the reaction efficiency is drastically improved.

ParameterConventional Thermal HeatingMicrowave-Assisted Synthesis
Reaction Time 7 – 9 hours8 – 11 minutes
Average Yield 60% – 75%89% – 98%
Operating Temperature 70 °C – 80 °C (Reflux)80 °C – 100 °C (Controlled)
Solvent Requirement High (e.g., Ethanol, 15 mL)Solvent-free (Neat)
E-factor (Waste/Product) High (>10)Low (<2)
Purity Profile Moderate (prone to side reactions)High (>95%, minimal side products)

Data synthesized from comparative studies on Biginelli condensations (1[1], 3[3]).

5. Expert Insights: Causality Behind the Data As an Application Scientist, I attribute the stark contrast in performance to the kinetic dynamics of the Biginelli reaction pathway. The rate-limiting step in this multi-component assembly is the initial condensation between the aldehyde and urea to form a highly polar acyliminium ion intermediate.

Under conventional heating, providing enough thermal energy to overcome the activation energy ( Ea​ ) of this step requires prolonged heating. This extended timeframe inadvertently promotes competitive side reactions, such as the Knoevenagel condensation between the aldehyde and the β -dicarbonyl compound, which diminishes the overall yield.

Microwave irradiation fundamentally alters this dynamic. Because the acyliminium intermediate is highly polar (possessing a large dipole moment), it couples exceptionally well with the microwave field. This results in selective, localized superheating of the reactive intermediates (4[4]). The microscopic temperature at the reaction site far exceeds the measured bulk temperature, rapidly driving the cyclization forward before side products can form. Furthermore, executing the reaction under solvent-free conditions maximizes the concentration of the reactants, pushing the equilibrium toward the product in accordance with Le Chatelier's principle.

BiginelliPathway Aldehyde Aldehyde + Urea Iminium Polar Iminium Intermediate (High Dipole Moment) Aldehyde->Iminium Acid Catalyst Adduct Ureide Adduct Iminium->Adduct + Enol Enol Enolized β-Ketoester Enol->Adduct Product Tetrahydropyrimidine (THPM) Adduct->Product Cyclodehydration MW Microwave Irradiation (Selective Dielectric Heating) MW->Iminium Rapid Energy Transfer

Microwave irradiation selectively heats the polar iminium intermediate, accelerating cyclization.

6. Conclusion The comparative analysis unequivocally supports the adoption of Microwave-Assisted Organic Synthesis for the generation of tetrahydropyrimidine libraries. By transitioning from conductive to dielectric heating, researchers can achieve near-quantitative yields, reduce reaction times from hours to minutes, and significantly lower the environmental footprint of their synthetic workflows.

References
  • Thermal/microwave assisted synthesis of substituted tetrahydropyrimidines as potent calcium channel blockers. NIScPR Online Periodical Repository.
  • Microwave-Assisted Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones Using Acid-Functionalized Mesoporous Polymer. ChemRxiv.
  • Solvent-Free Heterocyclic Synthesis. ACS Chemical Reviews.
  • Microwave Irradiated Convenient Synthesis of 1, 2, 3, 4-Tetrahydropyrimidine-5-Carbonitrile Derivatives. Journal of Chemical and Pharmaceutical Research (JOCPR).
  • Microwave-mediated Biginelli reactions revisited. On the nature of rate and yield enhancements. ResearchGate.

Sources

Mass spectrometry fragmentation pattern validation for 2-phenyl-1,4,5,6-tetrahydropyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Context

In drug discovery and synthetic chemistry, cyclic amidines like 2-phenyl-1,4,5,6-tetrahydropyrimidine (PTHP) serve as critical pharmacophores and synthetic intermediates. Validating the structural identity of PTHP and its derivatives requires more than just nominal mass confirmation; it demands rigorous ab initio fragmentation pattern validation.

This guide objectively compares the performance of High-Resolution Accurate Mass (HRAM) Orbitrap technology against Quadrupole Time-of-Flight (Q-TOF) and Triple Quadrupole (QqQ) platforms for this specific application. By deconstructing the mechanistic causality of PTHP fragmentation and establishing a self-validating experimental protocol, we provide a definitive framework for analytical scientists to ensure absolute structural confidence.

Mechanistic Causality of PTHP Fragmentation

To validate a mass spectrometry platform's performance, we must first understand the intrinsic gas-phase chemistry of the analyte. The exact mass of the protonated molecular ion [M+H]+ for 2-phenyl-1,4,5,6-tetrahydropyrimidine is calculated as m/z 161.1073 .

Protonation occurs preferentially at the imine-like nitrogen of the cyclic amidine due to its higher basicity and the resonance stabilization of the resulting cation. When subjected to collision gas (e.g., Nitrogen or Argon), the localized charge drives inductive cleavage. The cleavage of the N-C bond and subsequent ring fragmentation is a hallmark of cyclic amidines and amides under Electrospray Ionization (ESI) conditions .

The dominant fragmentation pathway involves a Retro-Diels-Alder-like extrusion of propylene ( C3​H6​ , 42.0470 Da) from the aliphatic portion of the tetrahydropyrimidine ring. This yields a highly stable, resonance-delocalized protonated benzamidine-like fragment at m/z 119.0609. Secondary fragmentation involves the loss of cyanamide ( H2​NCN ) to yield a phenyl cation (m/z 77.0386).

Fragmentation M [M+H]+ m/z 161.1073 F1 Protonated Benzamidine m/z 119.0609 M->F1 -C3H6 (42.0470 Da) Ring Cleavage F2 Benzonitrile Cation m/z 104.0495 M->F2 -C3H9N (57.0578 Da) Amidine Cleavage F3 Phenyl Cation m/z 77.0386 F1->F3 -H2NCN (42.0223 Da) Inductive Loss

Caption: Mechanistic MS/MS fragmentation pathway of 2-phenyl-1,4,5,6-tetrahydropyrimidine.

Technology Comparison: Orbitrap vs. Q-TOF vs. QqQ

When validating the fragmentation pattern of a small molecule like PTHP, the choice of mass analyzer dictates the confidence level of the structural assignment.

While QqQ instruments are the gold standard for targeted absolute quantitation (MRM mode), their unit mass resolution (~0.7 FWHM) renders them incapable of distinguishing between isobaric fragments, making them unsuitable for ab initio fragmentation validation. The true comparison lies between HRAM Orbitrap and Q-TOF systems .

Orbitrap systems utilize a C-trap and Higher-energy C-trap Dissociation (HCD) to provide ultra-high resolution fragments without the low-mass cutoff inherent to traditional ion traps. Conversely, Q-TOF systems utilize Collision-Induced Dissociation (CID) and excel in maintaining isotopic fidelity and dynamic range during fast flow injection analysis .

Table 1: Objective Performance Comparison for PTHP Structural Validation

Analytical MetricHigh-Resolution Orbitrap (e.g., Q Exactive)Q-TOF (e.g., Agilent 6546)Triple Quadrupole (QqQ)
Resolving Power (at m/z 200)140,000 – 240,00030,000 – 60,000~0.7 FWHM (Unit)
Mass Accuracy (MS/MS) < 1 ppm1 – 3 ppm~0.1 Da
Fragmentation Dynamics HCD (Beam-type, no low-mass cutoff)CID (Beam-type)CID (Resonant)
Isotopic Fidelity Good (can suffer at >140k resolution)ExcellentN/A
Optimal Use Case for PTHP Winner: Exact mass fragment assignment & structural elucidationWinner: High-throughput screening & isotopic pattern matchingWinner: Routine targeted absolute quantitation

Table 2: Expected Quantitative Data for PTHP on HRAM Orbitrap

Fragment AssignmentFormulaTheoretical Exact Mass (m/z)Typical Observed Mass (m/z)Mass Error (ppm)
Precursor [M+H]+ C10​H13​N2+​ 161.1073161.1074+0.6
Ring Cleavage C7​H7​N2+​ 119.0609119.0608-0.8
Amidine Cleavage C7​H6​N+ 104.0495104.0496+0.9
Phenyl Cation C6​H5+​ 77.038677.03860.0

Self-Validating Experimental Protocol

To ensure trustworthiness, an analytical protocol cannot simply assume instrument calibration; it must be a self-validating system. The following methodology incorporates internal checks at every stage to guarantee that the resulting MS/MS spectra are artifacts-free and structurally definitive.

Step-by-Step Methodology
  • System Suitability & Blank Preparation:

    • Action: Inject a 50:50 Methanol:Water (0.1% Formic Acid) blank prior to any sample.

    • Causality: Confirms the absence of column carryover or background isobaric interferences at m/z 161.1073, validating that subsequent signals originate solely from the sample.

  • Sample Preparation & Matrix Spiking:

    • Action: Prepare PTHP at 10 µg/mL in the sample solvent. Spike the sample with 1 µg/mL of a stable-isotope-labeled internal standard (e.g., D5​ -phenyl-PTHP).

    • Causality: The internal standard acts as a continuous monitor for ionization suppression and validates the ESI source's desolvation efficiency.

  • Chromatographic Separation (UHPLC):

    • Action: Utilize a sub-2 µm C18 column. Run a rapid gradient from 5% to 95% Acetonitrile (0.1% Formic Acid) over 5 minutes.

    • Causality: Resolves PTHP from potential synthetic byproducts or matrix components, ensuring the MS/MS precursor isolation window (typically 1.0 Da) selects only the pure analyte.

  • HRAM MS/MS Acquisition (Stepped NCE):

    • Action: Operate the Orbitrap in Data-Dependent MS2 (ddMS2) mode. Set Full MS resolution to 70,000 and MS2 resolution to 17,500. Apply a Stepped Normalized Collision Energy (NCE) of 20, 40, and 60 eV.

    • Causality: Stepped NCE is critical. A single low-energy scan may only yield the m/z 119 fragment, while a high-energy scan may obliterate the precursor entirely. Stepped NCE multiplexes these energies into a single, comprehensive composite spectrum, capturing both fragile precursors and refractory product ions simultaneously.

  • Data Processing & Mass Defect Validation:

    • Action: Filter the resulting MS/MS spectra for fragments with a mass error of < 2 ppm.

    • Causality: Validates the empirical formula of each fragment, mathematically proving the structural logic outlined in Section 2.

Workflow S1 1. Matrix Spike & Blank Prep S2 2. UHPLC Separation S1->S2 S3 3. Stepped NCE MS/MS S2->S3 S4 4. Mass Defect Filtering S3->S4 S5 5. Sub-ppm Validation S4->S5

Caption: Self-validating UHPLC-MS/MS experimental workflow for structural elucidation.

Conclusion

For the rigorous fragmentation validation of 2-phenyl-1,4,5,6-tetrahydropyrimidine, HRAM Orbitrap technology outperforms Q-TOF and QqQ platforms due to its superior resolving power and sub-ppm mass accuracy. By combining Stepped NCE acquisition with a self-validating chromatographic protocol, researchers can confidently map the complex ring-cleavage pathways of cyclic amidines, ensuring absolute structural certainty in drug development pipelines.

References

  • Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data RSC Advances (via NCBI PMC) URL:[Link]

  • Why do we prefer TOFs over Orbitraps for flow injection analysis? Metabolomics Blog URL:[Link]

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Nitrogen-containing heterocycles are the cornerstone of modern medicinal chemistry, comprising nearly 60% of FDA-approved small-molecule drugs. Among these, tetrahydropyrimidines (THPs) have emerged as versatile scaffolds with potent anticancer and antimicrobial properties. However, the incorporation of basic nitrogen centers often introduces significant toxicological liabilities—most notably hepatotoxicity and cardiotoxicity.

As a Senior Application Scientist, my objective in this guide is to provide a data-driven comparison of THPs against related nitrogen heterocycles (piperidines, piperazines, and pyrimidines). By understanding the causality behind these toxicities, drug development professionals can better engineer safety profiles during lead optimization.

Mechanistic Insights: Efficacy vs. Toxicity

The therapeutic window of N-heterocycles is heavily dictated by their physicochemical properties, specifically basicity (pKa) and lipophilicity (LogP).

Cardiotoxicity (hERG Liability)

The human ether-à-go-go-related gene (hERG) potassium channel is notoriously promiscuous. Basic amines, such as those found in piperidines and piperazines, are protonated at physiological pH. These cationic centers enter the inner cavity of the hERG channel and form high-affinity π -cation interactions with key aromatic residues (Tyr652 and Phe656) . For instance, the piperazine derivative vanoxerine exhibits extreme hERG blockade with an IC50 of 0.00084 µM . THPs, while generally less basic than piperidines, can still exhibit hERG liabilities (IC50 ~0.18 µM) if paired with highly lipophilic side chains, necessitating careful pKa modulation via electron-withdrawing groups .

Hepatotoxicity (HepG2 Cytotoxicity)

The HepG2 human hepatoma cell line is the gold standard for in vitro hepatotoxicity screening. Its relatively low basal expression of Phase I/II metabolic enzymes allows researchers to isolate the direct cytotoxic effects of the parent compound without the confounding variable of rapid CYP450-mediated metabolism . Thioxo-tetrahydropyrimidine (THPP) derivatives have demonstrated targeted cytotoxicity against HepG2 cells (IC50: 8–27 µM) by downregulating metallothionein-2A (MT-2A), a stress-responsive zinc-binding protein . In contrast, fully aromatic pyrimidines generally exhibit lower basal cytotoxicity (IC50 > 50 µM) due to their reduced propensity for off-target protein binding.

Comparative Toxicity Profiles

Quantitative data is essential for structural optimization. The table below summarizes the typical toxicity profiles of these scaffolds based on recent high-throughput screening data.

Scaffold ClassTypical pKa RangeHepG2 Cytotoxicity (IC50)hERG Inhibition (IC50)Primary Toxicity Mechanism
Tetrahydropyrimidines (THPs) 6.5 - 8.58 - 30 µM0.18 - 10 µMApoptosis via MT-2A downregulation
Piperidines 9.5 - 11.010 - 50 µM< 1.0 µMHigh-affinity hERG pore blockade
Piperazines 8.0 - 9.8> 50 µM< 0.01 - 5 µMPromiscuous ion channel binding
Pyrimidines (Aromatic) 1.0 - 3.040 - 150 µM> 10 µMOff-target kinase inhibition

Self-Validating Experimental Protocols

To ensure data integrity, toxicity assays must be designed as self-validating systems with strict internal controls.

Protocol 1: HepG2 Cytotoxicity Assessment (MTT Assay)

Causality: The MTT assay measures mitochondrial metabolic activity. We utilize HepG2 cells specifically to assess parent-compound toxicity, as their low metabolic turnover prevents the premature degradation of the test heterocycle .

  • Cell Seeding: Seed HepG2 cells at 1.5×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS.

    • Validation: Include a cell-free blank to subtract background media absorbance.

  • Compound Treatment (24h): Expose cells to a 7-point concentration gradient (0.1 µM to 100 µM) of the test N-heterocycle.

    • Validation: Use 0.1% DMSO as a vehicle control (establishing the 100% viability baseline) and Doxorubicin (10 µM) as a positive apoptotic control.

  • MTT Incubation: Add MTT reagent (0.5 mg/mL final) and incubate for 4 hours.

    • Causality: Viable cells reduce the yellow tetrazolium salt to purple formazan via mitochondrial succinate dehydrogenase. Dead cells cannot execute this reduction.

  • Solubilization & Readout: Dissolve formazan crystals in DMSO and measure absorbance at 490 nm. Calculate the IC50 using non-linear regression.

Protocol 2: Functional hERG Inhibition (Automated Patch-Clamp)

Causality: While thallium flux assays are useful for Tier-1 high-throughput screening, they only measure binding . Automated patch-clamp provides functional electrophysiological data, directly measuring the blockade of K+ efflux responsible for clinical QT prolongation.

  • Cell Preparation: Utilize CHO or HEK293 cells stably expressing the KCNH2 (hERG) gene.

  • Electrophysiological Recording: Apply a voltage step protocol (holding at -80 mV, depolarizing to +20 mV, then repolarizing to -50 mV) to elicit hERG tail currents.

  • Compound Perfusion: Perfuse the test compound at ascending concentrations.

    • Validation: The system must demonstrate stable baseline currents for 3 minutes prior to compound addition. Use Dofetilide (100 nM) as a positive control to ensure >90% tail current blockade.

  • Data Analysis: Measure the peak tail current amplitude reduction relative to the baseline to generate an accurate IC50 curve.

Pathway & Workflow Visualizations

herg_mechanism N_Het Basic N-Heterocycle (Piperidine, THP) Protonation Physiological pH Protonation (Cationic) N_Het->Protonation pKa > 7.5 hERG_Pore hERG Channel Pore (Intracellular Access) Protonation->hERG_Pore Entry during open state Residues Binding to Tyr652 & Phe656 (Pi-Cation / Hydrophobic) hERG_Pore->Residues High affinity binding Toxicity Action Potential Prolongation (Long QT Syndrome) Residues->Toxicity K+ efflux block

Mechanism of hERG channel blockade by basic nitrogen heterocycles via pi-cation interactions.

screening_workflow Start Compound Library (N-Heterocycles) Tier1 Tier 1: In Silico & Binding (hERG-DB, Thallium Flux) Start->Tier1 Tier2 Tier 2: In Vitro Cytotoxicity (HepG2 MTT Assay) Tier1->Tier2 IC50 > 10 µM Tier3 Tier 3: Functional Electrophysiology (Automated Patch-Clamp) Tier2->Tier3 High Viability Lead Optimized Lead (High Efficacy, Low Tox) Tier3->Lead Minimal hERG Block

Tiered high-throughput toxicity screening workflow for N-heterocycle lead optimization.

References

  • Title: Proteomics-Based Studies Identify the Metallothionein-2A as a Potential Target of Thioxo-Tetrahydropyrimidine Derivatives in Hepatocellular Carcinoma Source: PubMed Central (PMC) URL: [Link]

  • Title: High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition Source: MDPI Biology URL: [Link]

  • Title: Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks Source: Drug Hunter URL: [Link]

  • Title: In Vitro Evaluation of Oxidative Stress Induced by Oxime Reactivators of Acetylcholinesterase in HepG2 Cells Source: ACS Chemical Research in Toxicology URL: [Link]

Safety Operating Guide

2-Phenyl-1,4,5,6-tetrahydropyrimidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development teams on the safe handling and lifecycle management of highly reactive cyclic amidines. 2-Phenyl-1,4,5,6-tetrahydropyrimidine (CAS 25099-77-8) is a potent and versatile building block, heavily utilized in copper-catalyzed C–H functionalizations to synthesize pyrimido[1,2-c][1,3]benzoxazine derivatives and advanced anti-HIV agents[1],[2],[3].

However, its inherent chemical properties—specifically its strong basicity and nucleophilicity—demand rigorous operational and disposal protocols to ensure laboratory safety and environmental compliance. Below is the definitive guide to managing this compound, designed to self-validate your safety workflows through a mechanistic understanding of the chemical.

Chemical Profiling & Mechanistic Hazard Assessment

Before handling any chemical, we must understand why it behaves the way it does. 2-Phenyl-1,4,5,6-tetrahydropyrimidine is a cyclic amidine. The amidine nitrogen is highly nucleophilic and acts as a strong organic base.

Upon contact with biological tissues, this basicity allows it to rapidly saponify lipid bilayers and denature proteins, which directly translates to its primary GHS hazard classifications: H315 (Causes skin irritation) and H319 (Causes serious eye irritation) [4]. Furthermore, the free base is susceptible to atmospheric moisture and degradation, which is why it is often synthesized or stored as a hydrochloride salt[5],[6].

Table 1: Quantitative Chemical & Physical Properties

Property Value Operational Implication
CAS Registry Number 25099-77-8[7] Primary identifier for waste manifesting.
Molecular Formula C10H12N2[7] High nitrogen content; requires proper NOx scrubbing if incinerated.
Molecular Weight 160.22 g/mol [7],[8] Used for stoichiometric quenching calculations.
Hazard Codes H315, H319[4] Mandates strict mucosal and dermal barrier protection.

| Stable Storage Form | Hydrochloride Salt[5] | Prevents atmospheric degradation and reduces acute volatility. |

Operational Handling Protocol

Do not treat this compound as a benign organic solid. The following step-by-step methodology ensures that the compound's reactivity is controlled throughout your assay or synthesis.

Step 1: Environmental & PPE Setup

  • Action: Conduct all transfers and reactions inside a Class II Type A2 chemical fume hood. Equip operators with double nitrile gloves, splash-proof chemical goggles, and a flame-resistant lab coat.

  • Causality: The free base can exist as a viscous oil or low-melting solid that easily adheres to standard latex. Double-gloving with nitrile provides a necessary breakthrough barrier against the lipophilic phenyl ring.

Step 2: Reagent Preparation and Salt Conversion

  • Action: If your workflow permits, convert the free base to its hydrochloride salt before long-term storage. Dissolve the free base in absolute ethanol or benzene, and bubble anhydrous hydrogen chloride (HCl) gas through the solution until precipitation is complete[5],[6].

  • Causality: Protonating the amidine nitrogen locks the lone pair, drastically reducing its nucleophilicity, preventing auto-oxidation, and mitigating the irritation hazard during weighing and transfer.

Proper Disposal & Quenching Procedures

Disposing of 2-phenyl-1,4,5,6-tetrahydropyrimidine directly into a general organic waste carboy is a critical safety failure. The basic amidine can react exothermically with halogenated solvents (e.g., chloroform) or electrophilic waste, leading to pressurization of the waste drum.

Step 1: Reaction Quenching & Neutralization

  • Action: Transfer the crude reaction mixture slowly into a vigorously stirred flask containing a 1M solution of Sodium Bisulfate (NaHSO4) or dilute HCl, maintained in an ice bath.

  • Causality: The ice bath controls the heat of neutralization. NaHSO4 is preferred over concentrated mineral acids as it provides a mild, controlled protonation of the amidine without risking localized boiling or splashing.

Step 2: Liquid-Liquid Extraction (Phase Partitioning)

  • Action: Add Ethyl Acetate (EtOAc) to the quenched mixture and transfer to a separatory funnel. Extract the aqueous layer twice.

  • Causality: The protonated 2-phenyl-1,4,5,6-tetrahydropyrimidine salt is highly water-soluble and will remain in the aqueous phase. Unreacted organic precursors (e.g., benzaldehydes) will partition into the EtOAc layer, effectively isolating the reactive amidine from general organic waste.

Step 3: Waste Segregation & Consolidation

  • Action:

    • Organic Phase: Route the EtOAc layer to the "Non-Halogenated Organic Waste" drum.

    • Aqueous Phase: Adjust the pH of the aqueous layer to 6–8 using dilute NaOH if necessary. Route this to the "Aqueous Waste - Amidine Salts" drum.

  • Causality: Segregating the protonated salt into an aqueous waste stream prevents cross-reactivity with organic electrophiles and ensures compliance with EPA guidelines for nitrogenous organic disposal.

Lifecycle & Disposal Workflow Visualization

Workflow A 2-Phenyl-1,4,5,6-tetrahydropyrimidine (Free Base / Reaction Mixture) B Quench & Neutralize (1M NaHSO4 or dil. HCl) A->B Terminate Reaction C Liquid-Liquid Extraction (EtOAc / H2O) B->C Phase Partition D Organic Phase (Unreacted Organics) C->D Top Layer E Aqueous Phase (Amidine Salts, pH 6-8) C->E Bottom Layer F Non-Halogenated Waste Drum D->F Consolidate G Aqueous Waste Drum (Secondary Containment) E->G Consolidate

Quenching, extraction, and waste segregation workflow for 2-phenyl-1,4,5,6-tetrahydropyrimidine.

References

  • Mizuhara, T., et al. "Development of Novel Anti-HIV Pyrimidobenzothiazine Derivatives." Kyoto University Research Information Repository, [Link]

  • Oregon State University. "The chemistry of certain tetrahydropyrimidines." OSU ScholarsArchive, [Link]

  • Research Journal of Science and Technology. "Recent Progress on Synthesis and Bio-activities of Tetrahydropyrimidine-2-one derivatives." RJST Online, [Link]

Sources

Personal protective equipment for handling 2-Phenyl-1,4,5,6-tetrahydropyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling highly reactive cyclic amidines requires more than just a superficial understanding of safety data sheets. To ensure absolute laboratory safety and operational success, researchers must understand the physicochemical causality driving the hazard profile of these compounds.

Below is an authoritative, step-by-step technical guide for the safe handling, operational processing, and disposal of 2-Phenyl-1,4,5,6-tetrahydropyrimidine (CAS: 25099-77-8)[1], designed specifically for drug development professionals and synthetic chemists.

Physicochemical Hazard Profile: The Causality of Risk

To design an effective safety protocol, we must first understand the molecular behavior of 2-Phenyl-1,4,5,6-tetrahydropyrimidine.

Unlike standard aliphatic amines, the tetrahydropyrimidine ring is a cyclic amidine[2]. The sp²-hybridized nitrogen and the resonance stabilization of its conjugate acid make this compound an exceptionally strong organic base and a potent nucleophile[3]. The parent tetrahydropyrimidine scaffold exhibits a pKa of approximately 13 to 14.

The Toxicological Mechanism: When the free base comes into contact with tissue moisture (sweat, tears, or mucosal membranes), it rapidly protonates. This protonation strips water molecules of their protons, generating a localized, highly concentrated burst of hydroxide ions (OH⁻). This localized alkalinity causes rapid saponification of epidermal lipids and alkaline hydrolysis of cellular proteins, leading to severe chemical burns and respiratory irritation.

Mechanism A 2-Phenyl-1,4,5,6-tetrahydropyrimidine (Free Base) C Protonation (Resonance Stabilized Amidinium) A->C B Tissue Moisture (H2O) B->C D Hydroxide Ion Release (OH-) C->D E Alkaline Hydrolysis (Tissue Damage / Burns) D->E

Fig 1. Mechanistic pathway of tissue irritation caused by cyclic amidine basicity.

Mandatory PPE Matrix

Because of its high basicity and potential as an airborne dust hazard during dispensing, standard laboratory PPE is insufficient. The following matrix outlines the self-validating protective system required for handling this reagent.

Protection ZoneRequired PPE SpecificationMechanistic Justification
Ocular Snug-fitting chemical splash goggles + Full face shield.Prevents alkaline dust from dissolving in tear ducts, which would cause immediate corneal saponification.
Dermal (Hands) Double-gloving: Inner Nitrile (4 mil) + Outer Butyl Rubber (14 mil).Nitrile provides dexterity; Butyl rubber prevents breakthrough if the reagent is dissolved in polar aprotic solvents (e.g., DMF, DMSO)[4].
Dermal (Body) Flame-retardant lab coat (Nomex) + impermeable chemical apron.Prevents solid adherence to clothing, which could react with sweat over time to cause delayed alkaline burns.
Respiratory Half-face respirator with Type ABEK combined filters (EN14387)[2].ABEK filters specifically neutralize alkaline vapors and basic organic dusts that standard N95/P100 masks cannot chemically sequester.

Operational Workflows: Step-by-Step Methodologies

To maintain scientific integrity and safety, the handling of 2-Phenyl-1,4,5,6-tetrahydropyrimidine must follow a strict, self-validating procedural logic.

Phase 1: Weighing and Dispensing

Causality: The compound is often a hygroscopic solid. Exposure to ambient humidity not only degrades the reagent (forming hydrates or carbonates via CO₂ absorption) but also makes the powder sticky and highly corrosive to the touch.

  • Prepare the Environment: Ensure the fume hood face velocity is calibrated to 80–100 fpm. Lay down a disposable, anti-static bench paper.

  • Purge: Flush the analytical balance area with a gentle stream of Argon or Nitrogen to displace ambient moisture and CO₂.

  • Dispense: Use a static-free ceramic or PTFE spatula. Avoid metal spatulas, as static charge can cause the fine alkaline dust to aerosolize.

  • Seal: Immediately backfill the reagent bottle with Argon before sealing to prevent atmospheric degradation.

Phase 2: Reaction Setup (Schlenk Line / Inert Atmosphere)
  • Solvent Selection: Dissolve the reagent in dry, degassed solvents (e.g., anhydrous DCM or THF).

  • Addition: If adding to an electrophile, use a pressure-equalizing dropping funnel. Caution: The nucleophilic attack of the amidine nitrogen is highly exothermic.

  • Temperature Control: Maintain the reaction vessel in a cooling bath (0°C to -10°C) during the initial addition phase to suppress thermal runaway.

Phase 3: Quenching and Cleanup

Causality: Unreacted cyclic amidines must be neutralized to prevent downstream exposure during extraction.

  • Neutralization: Slowly quench the reaction mixture with a weak, buffered acid. Do not use strong acids (like concentrated HCl) , as the acid-base neutralization will be violently exothermic. Instead, use a 10% w/v aqueous Citric Acid solution or 1M NaHSO₄.

  • Validation: Check the aqueous phase pH with indicator paper. Proceed with extraction only when the pH is ≤ 7, ensuring the amidine is fully protonated and partitioned into the aqueous waste.

Workflow A Dispensing (Inert/Anti-Static) B Reaction Setup (Exotherm Control) A->B C Quenching (Weak Acid Buffer) B->C D Disposal (pH Validated Waste) C->D

Fig 2. Standard operational workflow for handling reactive cyclic amidine reagents.

Spill Response & Disposal Plan

A spill of 2-Phenyl-1,4,5,6-tetrahydropyrimidine must be treated as a corrosive base emergency.

For Solid Spills:

  • Isolate: Evacuate personnel without appropriate respiratory protection (ABEK filters)[2].

  • Contain: Do NOT sweep dry, as this aerosolizes the alkaline dust. Cover the spill with a damp (not soaking) inert absorbent pad to suppress dust.

  • Neutralize: Gently spray the covered spill with a 5% citric acid solution to neutralize the free base.

  • Collect: Use a plastic scoop to transfer the neutralized slurry into a designated, clearly labeled hazardous waste container.

For Solution Spills (e.g., dissolved in organic solvent):

  • Absorb: Apply an inert, non-combustible absorbent material (e.g., dry sand, vermiculite, or a commercial chemical binder).

  • Neutralize: Treat the absorbed mass with a weak acid neutralizing agent (e.g., sodium bisulfate powder).

  • Ventilate: Maximize fume hood exhaust and allow residual solvent vapors to clear before final surface decontamination with soap and water.

References

  • ACS Publications. "Nucleophilicities and Lewis Basicities of Isothiourea Derivatives." The Journal of Organic Chemistry. Available at:[Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.